molecular formula C8H12O4 B049998 trans-1,2-Cyclohexanedicarboxylic acid CAS No. 2305-32-0

trans-1,2-Cyclohexanedicarboxylic acid

Cat. No.: B049998
CAS No.: 2305-32-0
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-PHDIDXHHSA-N
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Description

trans-1,2-Cyclohexanedicarboxylic acid is a valuable, rigid alicyclic dicarboxylic acid building block prized for its stereochemical definition. The trans-configuration of the carboxylic acid groups on the cyclohexane ring imposes a specific, fixed spatial orientation, making this compound an excellent chiral precursor and monomer. Its primary research value lies in asymmetric synthesis, where it serves as a starting material for the construction of chiral ligands, metal-organic frameworks (MOFs), and resolving agents. The conformational restraint of the cyclohexane ring backbone is also exploited in polymer science for developing novel polyesters and polyamides with enhanced thermal properties, rigidity, and specific optical characteristics. Furthermore, its derivatization into esters and amides is critical for studying structure-activity relationships in medicinal chemistry and for creating specialty chemicals with tailored functionalities. This compound provides researchers with a versatile and structurally well-defined scaffold to explore advanced materials, catalysis, and molecular recognition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239842
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2305-32-0, 845713-34-0, 46022-05-3
Record name (±)-trans-1,2-Cyclohexanedicarboxylic acid
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Record name trans-cyclohexane-1,2-dicarboxylic acid
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Foundational & Exploratory

Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid from cis-Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trans-1,2-cyclohexanedicarboxylic acid, a valuable building block in organic synthesis and pharmaceutical development, starting from its readily available cis-anhydride precursor. The process involves a two-step sequence: the hydrolysis of the anhydride to the corresponding cis-dicarboxylic acid, followed by a base-catalyzed epimerization to the thermodynamically more stable trans-isomer.

Introduction

1,2-Cyclohexanedicarboxylic acid isomers are important intermediates in the synthesis of various organic molecules, including plasticizers, resins, and pharmacologically active compounds. While the cis-isomer is easily accessible through the dehydration of the corresponding diacid to form a cyclic anhydride, the trans-isomer is often the desired stereoisomer for specific applications due to its distinct conformational properties. This document outlines a robust and high-yielding procedure for the conversion of cis-1,2-cyclohexanedicarboxylic anhydride to this compound.

Reaction Principle and Mechanism

The conversion of the cis-anhydride to the trans-diacid is governed by the principles of nucleophilic acyl substitution and stereochemical isomerization under thermodynamic control.

Step 1: Hydrolysis

The initial step involves the hydrolysis of cis-1,2-cyclohexanedicarboxylic anhydride. This reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of cis-1,2-cyclohexanedicarboxylic acid. This reaction is typically carried out by heating the anhydride in water.

Step 2: Epimerization

The key to obtaining the trans-isomer is the epimerization of the initially formed cis-diacid. This process is achieved by heating the cis-diacid in the presence of a strong base, such as potassium hydroxide[1]. The mechanism involves the deprotonation of the α-proton (the proton on the carbon atom adjacent to the carboxylic acid group) by the base to form a resonance-stabilized enolate intermediate. The planar geometry of the enolate allows for reprotonation from either face. Under these equilibrating conditions, the thermodynamically more stable product is favored. In the case of 1,2-disubstituted cyclohexanes, the trans-isomer, where the two bulky carboxylic acid groups can occupy diequatorial positions, is sterically favored over the cis-isomer, which would force one of the groups into an axial position. Heating the reaction mixture ensures that enough energy is supplied to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium, which lies heavily on the side of the more stable trans-diacid.

Experimental Protocols

The following protocols are synthesized from established chemical principles and data from related literature.

Protocol 1: Hydrolysis of cis-1,2-Cyclohexanedicarboxylic Anhydride
  • Materials:

    • cis-1,2-Cyclohexanedicarboxylic anhydride

    • Distilled water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add cis-1,2-cyclohexanedicarboxylic anhydride and a sufficient amount of distilled water (e.g., 10 mL of water per gram of anhydride).

    • Heat the mixture to reflux with stirring. Continue heating until all the anhydride has dissolved, indicating the completion of the hydrolysis to the cis-dicarboxylic acid. This may take 30-60 minutes.

    • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the cis-1,2-cyclohexanedicarboxylic acid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and air dry. The resulting cis-diacid can be used in the next step without further purification.

Protocol 2: Base-Catalyzed Epimerization to this compound
  • Materials:

    • cis-1,2-Cyclohexanedicarboxylic acid (from Protocol 1)

    • Potassium hydroxide (KOH)

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Acetone

  • Procedure:

    • In a suitable reaction vessel, combine the crude cis-1,2-cyclohexanedicarboxylic acid with a solution of potassium hydroxide. A molar ratio of approximately 2-3 equivalents of KOH per equivalent of the diacid is recommended[1].

    • Heat the mixture to a temperature between 140°C and 190°C. During this time, any water present will distill off. Continue heating for 4-8 hours to ensure complete epimerization[1].

    • After cooling, dissolve the resulting potassium salt of the trans-diacid in water.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.

    • Collect the crude trans-diacid by vacuum filtration and wash with cold water.

    • For further purification, the crude product can be washed with acetone to remove any remaining impurities, yielding the trans-diacid in high purity[1].

    • Dry the purified this compound.

Data Presentation

Parametercis-1,2-Cyclohexanedicarboxylic Anhydridecis-1,2-Cyclohexanedicarboxylic AcidThis compound
Molecular Formula C₈H₁₀O₃C₈H₁₂O₄C₈H₁₂O₄
Molecular Weight 154.16 g/mol 172.18 g/mol [2]172.18 g/mol [3]
Melting Point 32-34 °C136-138 °C221-224 °C
Appearance White solidWhite crystalline powderWhite crystalline powder
Purity (Post-epimerization) N/AN/A>99%[1]

Visualizations

Experimental Workflow

experimental_workflow start Start: cis-1,2-Cyclohexanedicarboxylic Anhydride hydrolysis Step 1: Hydrolysis - Add Water - Reflux start->hydrolysis cis_acid Intermediate: cis-1,2-Cyclohexanedicarboxylic Acid hydrolysis->cis_acid epimerization Step 2: Epimerization - Add KOH - Heat (140-190°C) cis_acid->epimerization trans_salt Intermediate: Potassium salt of trans-diacid epimerization->trans_salt acidification Work-up: Acidification - Add HCl trans_salt->acidification filtration Purification: Filtration & Washing - Wash with water and acetone acidification->filtration end_product Final Product: this compound filtration->end_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Epimerization

epimerization_mechanism cluster_cis cis-1,2-Cyclohexanedicarboxylic Acid cluster_enolate Enolate Intermediate cluster_trans This compound cis_acid cis-Diacid enolate Planar Enolate cis_acid->enolate - H⁺ (Deprotonation) trans_acid trans-Diacid (Thermodynamically Favored) enolate->trans_acid + H⁺ (Reprotonation) base KOH (Base) proton_source H₂O (Proton Source)

Caption: Base-catalyzed epimerization of cis- to this compound.

Conclusion

The synthesis of this compound from its cis-anhydride is a straightforward and efficient process. The key step of base-catalyzed epimerization allows for the conversion to the thermodynamically more stable trans-isomer in high purity. This technical guide provides researchers and professionals in drug development with the necessary information to perform this valuable transformation in the laboratory.

References

physical properties of trans-1,2-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of trans-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2305-32-0) is a cycloaliphatic dicarboxylic acid that serves as a crucial intermediate and building block in various fields, including polymer production and pharmaceutical synthesis.[1] Its structure consists of a cyclohexane ring with two carboxylic acid groups attached to adjacent carbons in a trans configuration, meaning they are on opposite sides of the ring's plane.[2] This specific stereochemistry imparts structural rigidity and dictates its physical properties and chemical reactivity, distinguishing it from its cis-isomer.[2][3] It is utilized as a reagent in the synthesis of selective cathepsin K inhibitors for osteoarthritis treatment and in the development of potential treatments for chronic pain.[4][5] This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a logical workflow for its purification.

Core Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline solid.[3][4] It is stable under normal temperatures and pressures.[4] The presence of the rigid cyclohexane ring contributes to its thermal stability, while the polar carboxylic acid groups enable hydrogen bonding.[2]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
Melting Point 228-230 °C[1][5]
216-222 °C[4]
Boiling Point 384.1 °C at 760 mmHg[4]
262.49 °C (rough estimate)
Density 1.314 g/cm³[4]
1.210 g/cm³[1]
Water Solubility 2 g/L at 20 °C[3][5]
Solubility (Other) Acetone (Slightly), DMSO (Slightly)
pKa₁ 4.18 at 20 °C[5]
pKa₂ 5.93 at 20 °C[5]

Experimental Protocols

Detailed methodologies for determining the key are provided below. These protocols are standard laboratory procedures adapted for this specific compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[6]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[7]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[7][8]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

  • Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20 °C/min) to find an approximate range.[9]

  • Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[9]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

This protocol determines the qualitative and quantitative solubility of the compound in various solvents.[10]

Objective: To determine the solubility of this compound in water and other organic solvents.

Apparatus:

  • Small test tubes or vials with stoppers[11]

  • Vortex mixer or shaker

  • Analytical balance

  • Pipettes and graduated cylinders

Procedure:

  • Qualitative Assessment:

    • Place approximately 25 mg of the compound into a small test tube.[12]

    • Add 0.75 mL of the chosen solvent (e.g., water, ethanol, acetone) in small portions, shaking vigorously after each addition.[12]

    • Observe if the solid dissolves completely. Record as soluble, partially soluble, or insoluble.

  • Quantitative Assessment (for Water Solubility):

    • Add an excess amount of the solid to a known volume of water (e.g., 10 mL) in a sealed vial at a constant temperature (e.g., 20 °C).[10]

    • Agitate the mixture for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[10]

    • Allow the undissolved solid to settle.

    • Carefully remove a sample of the supernatant (the saturated solution) and filter it to remove any remaining solid particles.

    • Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., titration with a standardized base, HPLC).

    • Calculate the solubility in g/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation constants (pKa) of a substance by monitoring pH changes during titration with a strong base.[13]

Objective: To determine the two pKa values of this compound.

Apparatus:

  • Calibrated pH meter and electrode[14]

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution[14]

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).[14]

  • Titration Setup: Place the beaker with the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Position the burette filled with the standardized NaOH solution above the beaker.[14]

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).[15]

    • After each addition, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.[14][15]

    • Continue this process well past the second equivalence point (pH will typically be >11).

  • Data Analysis:

    • Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

    • Identify the two equivalence points, which are the points of steepest inflection on the curve.

    • Determine the volume of NaOH added at the halfway point to each equivalence point (the half-equivalence points).

    • The pH at the first half-equivalence point is equal to pKa₁, and the pH at the second half-equivalence point is equal to pKa₂.[15]

Visualization

Experimental Workflow Diagram

The following diagram illustrates a standard laboratory workflow for the purification of crude this compound via recrystallization, a common method mentioned for this compound.[5]

G A 1. Dissolution B 2. Hot Filtration A->B I Add minimum amount of hot solvent (e.g., water or ethanol) A->I C 3. Crystallization B->C J Remove insoluble impurities B->J D 4. Vacuum Filtration C->D K Cool solution slowly to room temperature, then in an ice bath C->K E 5. Washing D->E L Collect crystals on Büchner funnel D->L F 6. Drying E->F M Rinse with a small amount of cold solvent E->M H Pure Crystals F->H N Dry in oven or vacuum desiccator F->N G Crude Solid G->A

Caption: Workflow for Purification by Recrystallization.

References

Solubility of trans-1,2-Cyclohexanedicarboxylic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-1,2-cyclohexanedicarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents the available information and details the standard experimental protocols for determining solubility, providing a framework for researchers to conduct their own assessments.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure. For a dicarboxylic acid like this compound, solubility is influenced by several factors:

  • Polarity: The two carboxylic acid groups make the molecule polar and capable of hydrogen bonding. Its solubility will be highest in polar solvents that can effectively solvate these functional groups.

  • Crystal Lattice Energy: The trans isomer has a rigid structure which can lead to a stable crystal lattice. A higher lattice energy will generally result in lower solubility, as more energy is required to break the crystal structure.

  • Temperature: For most solid-liquid systems, solubility increases with temperature.

  • Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding between the carboxylic acid protons and acceptor sites on the solvent molecules, play a crucial role.

Quantitative Solubility Data

Currently, there is a scarcity of published quantitative data on the solubility of this compound in a wide range of organic solvents. The available data is summarized in the table below.

SolventTemperature (°C)SolubilityUnit
Water202g/L
AcetoneNot specifiedSlightly soluble-
Dimethyl Sulfoxide (DMSO)Not specifiedSlightly soluble-

Note: "Slightly soluble" is a qualitative description and is not based on a standardized quantitative measurement.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are employed. The following are detailed methodologies commonly used for determining the solubility of crystalline solids like this compound in organic solvents.

Static Analytical Method (Isothermal Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature for a sufficient time (typically 2-4 hours) to allow the undissolved solid to settle.

  • Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The temperature of the sampling equipment should be the same as the experimental temperature to avoid precipitation or further dissolution.

  • Quantification: The concentration of this compound in the sampled solution is determined using a suitable analytical technique. Common methods include:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

    • Titration: The carboxylic acid groups are titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

    • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can be used to determine the concentration of the acid in the solution. This is particularly useful for complex mixtures or when high accuracy is required.

  • Data Reporting: The solubility is typically reported in units of g/100g of solvent, g/L of solution, or as a mole fraction at the specified temperature.

Dynamic Method (Laser Monitoring)

This method involves monitoring the dissolution of the solid as the temperature is changed in a controlled manner.

Methodology:

  • Sample Preparation: A known mass of this compound is added to a known mass of the organic solvent in a jacketed glass vessel equipped with a stirrer and a temperature probe.

  • Heating and Dissolution: The suspension is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) while being continuously stirred.

  • Clarity Point Detection: A laser beam is passed through the suspension, and the light transmission is monitored by a photodetector. As the solid dissolves with increasing temperature, the light transmission increases. The temperature at which the last solid particle dissolves, resulting in a clear solution and maximum light transmission, is recorded as the saturation temperature for that specific composition.

  • Data Collection: The experiment is repeated with different solute-solvent mass ratios to obtain solubility data over a range of temperatures.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the static analytical method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep Add excess solid to solvent equil Agitate at constant temperature prep->equil Transfer to thermostatic bath sep Settle undissolved solid equil->sep Stop agitation sample Sample supernatant with filter sep->sample Careful withdrawal quant Quantify concentration (e.g., HPLC, Titration) sample->quant Analyze sample

Workflow for the Static Analytical Solubility Determination Method.

Conclusion

The Crystalline Architecture of Trans-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of trans-1,2-cyclohexanedicarboxylic acid, a molecule of significant interest in organic chemistry and materials science. Its defined stereochemistry and capacity for hydrogen bonding dictate its solid-state properties and its utility as a building block in supramolecular chemistry and the synthesis of pharmacologically active compounds.[1][2] This document outlines the key crystallographic parameters, intermolecular interactions, and the experimental protocols used in its structural determination.

Molecular and Crystal Structure

This compound (C₈H₁₂O₄) is a cyclic organic compound featuring a cyclohexane ring with two carboxylic acid groups attached to adjacent carbon atoms in a trans configuration.[2] This stereochemical arrangement, where the carboxyl groups are on opposite sides of the ring's plane, is a critical determinant of its molecular packing in the solid state.[2] The rigid cyclohexane backbone contributes to the compound's thermal stability, while the polar carboxylic acid functional groups are pivotal in forming extensive hydrogen bonding networks.[2]

Crystallographic studies have elucidated the precise three-dimensional arrangement of atoms and molecules within the crystal lattice.[3][4] The molecule's twofold rotation axis influences its crystalline arrangement, often leading to well-defined hydrogen-bonded chains.[1]

Crystallographic Data

The following table summarizes the crystallographic data for (+)-trans-1,2-cyclohexanedicarboxylic acid, as determined by single-crystal X-ray diffraction.

Parameter Value
Empirical FormulaC₈H₁₂O₄
Formula Weight172.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a11.38 Å
b5.45 Å
c13.50 Å
α90°
β110.5°
γ90°
Volume785 ų
Z4
Density (calculated)1.45 g/cm³
Absorption Coefficient0.12 mm⁻¹
F(000)368

Note: The crystallographic data presented here are representative values based on published studies. For specific applications, it is recommended to consult the primary literature.[3][4]

Selected Molecular Geometry

The table below lists key bond lengths and angles within the this compound molecule.

Bond/Angle Value
Bond Lengths (Å)
C=O1.21
C-O1.31
C-C (carboxyl)1.50
C-C (ring avg.)1.54
Bond Angles (°)
O=C-O123
O=C-C120
O-C-C117

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules interact to form centrosymmetric dimers, a common supramolecular synthon. These dimers are further linked into extended chains, creating a stable, layered architecture.[1] The cyclohexane rings adopt a chair conformation, and the packing of these aliphatic moieties is governed by weaker van der Waals forces.

G cluster_0 Molecule A cluster_1 Molecule B A_C1 C1 A_C2 C2 A_O1 O1 A_C1->A_O1 =O A_O2 O2 A_C1->A_O2 -OH A_O3 O3 A_C2->A_O3 =O A_O4 O4 A_C2->A_O4 -OH B_O1 O1' A_O2->B_O1 H-Bond B_C1 C1' B_C2 C2' B_C1->B_O1 =O B_O2 O2' B_C1->B_O2 -OH B_O3 O3' B_C2->B_O3 =O B_O4 O4' B_C2->B_O4 -OH B_O2->A_O1 H-Bond G A cis-Hexahydrophthalic Anhydride B Acid-Catalyzed Hydrolysis (e.g., H₂SO₄, H₂O) A->B C Crude this compound B->C D Recrystallization (e.g., from Ethanol/Water) C->D E High-Purity Product D->E F Slow Evaporation E->F G Single Crystals F->G

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of trans-1,2-cyclohexanedicarboxylic acid. This document details the expected chemical shifts and signal multiplicities, outlines standardized experimental protocols for data acquisition, and presents logical workflows for spectral analysis. The information herein is intended to support researchers and professionals in the fields of chemical analysis, quality control, and drug development in the unambiguous identification and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The structural symmetry of this compound significantly influences its NMR spectra. Due to the C₂ axis of symmetry, the number of unique proton and carbon environments is reduced, leading to a more simplified spectral interpretation than a completely asymmetric molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methine protons at the C1 and C2 positions and the methylene protons of the cyclohexane ring. The acidic protons of the carboxylic acid groups are also observable, though their chemical shift can be highly dependent on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

Signal AssignmentChemical Shift (δ) ppm (Estimated)MultiplicityIntegration
H1, H2 (Methine)~2.4Multiplet2H
H3, H6 (Methylene, axial)~1.9Multiplet2H
H4, H5 (Methylene, axial)~1.3Multiplet2H
H3, H6 (Methylene, equatorial)~1.2Multiplet2H
H4, H5 (Methylene, equatorial)~1.1Multiplet2H
-COOH (Carboxylic Acid)~12.1Broad Singlet2H

Note: The chemical shifts for the methylene protons are estimations based on typical spectral patterns for cyclohexane derivatives and may overlap.

¹³C NMR Data

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound is expected to show four distinct signals: one for the two equivalent carboxylic acid carbons, one for the two equivalent methine carbons (C1 and C2), and two for the four equivalent methylene carbons of the cyclohexane ring (C3/C6 and C4/C5). While readily available experimental data for the ¹³C NMR spectrum in a standard solvent is limited in the searched literature, typical chemical shift ranges for similar structures can be predicted.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)170 - 180
C1, C2 (Methine)40 - 50
C3, C6 (Methylene)25 - 35
C4, C5 (Methylene)20 - 30

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to the compound's polarity. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical instrument parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-16 ppm.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-200 ppm.

Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

experimental_workflow cluster_workflow General NMR Analysis Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) DataAcquisition NMR Data Acquisition (¹H, ¹³C, etc.) SamplePrep->DataAcquisition Place sample in spectrometer DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing Generate FID SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Assignment) DataProcessing->SpectralAnalysis Generate NMR Spectrum Reporting Reporting and Interpretation (Data Tables, Structural Confirmation) SpectralAnalysis->Reporting Assigned spectral data

Caption: A generalized experimental workflow for NMR analysis from sample preparation to final data interpretation.

References

An In-depth Technical Guide to the Thermal Stability of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of trans-1,2-cyclohexanedicarboxylic acid. The information is compiled from various sources to assist researchers, scientists, and professionals in drug development in understanding the thermal behavior of this compound. This document covers its physical properties, thermal decomposition pathways, and standard experimental protocols for thermal analysis.

Physical and Thermal Properties

This compound is a solid organic compound with well-defined physical properties. Its thermal behavior is crucial for applications in synthesis, materials science, and pharmaceutical development. The key thermal parameters are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₈H₁₂O₄[1]
Molecular Weight172.18 g/mol [1]
Melting Point (°C)228-230
Boiling Point (°C)384.1 (at 760 mmHg)Not specified in search results
Related Compound Properties
cis-1,2-Cyclohexanedicarboxylic Anhydride Melting Point (°C)32-34[2]
trans-1,2-Cyclohexanedicarboxylic Anhydride Melting Point (°C)145-147Not specified in search results

Thermal Decomposition and Anhydride Formation

Upon heating, this compound undergoes a significant thermal transformation. The primary decomposition pathway involves an intramolecular dehydration reaction to form the corresponding cyclic anhydride. Notably, the trans-diacid isomerizes to form the cis-anhydride. This transformation is driven by the stereochemical favorability of the cis form for cyclization.

One source indicates that this conversion can be achieved by heating the trans-acid at 200 °C[2]. The mechanism for this reaction involves the nucleophilic attack of one carboxylic acid group on the other, leading to the elimination of a water molecule[3]. The trans configuration must first isomerize to the cis configuration for the carboxylic acid groups to be in close enough proximity for the intramolecular reaction to occur.

Diagram of Thermal Transformation

The following diagram illustrates the thermal conversion of this compound to cis-1,2-cyclohexanedicarboxylic anhydride.

Caption: Thermal conversion of this compound.

Experimental Protocols for Thermal Analysis

3.1. Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature. This technique is ideal for determining the onset of decomposition and quantifying mass loss due to dehydration or other degradation processes.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is typically used to study thermal decomposition without oxidative effects.

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C).

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of reactions.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., Nitrogen) is typically used to prevent oxidation.

    • Heating Rate: A controlled heating rate, such as 10 °C/min, is applied.

    • Temperature Program: The sample is typically heated through its melting point and beyond to observe any other thermal events. A cooling and second heating cycle can also be performed to study the thermal history of the sample.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Diagram of a General Experimental Workflow for Thermal Analysis

The following diagram outlines a typical workflow for conducting thermal analysis experiments.

G cluster_workflow Thermal Analysis Workflow SamplePrep Sample Preparation (Weighing & Encapsulation) InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup MethodDev Method Development (Temp Program, Atmosphere) InstrumentSetup->MethodDev DataAcq Data Acquisition (TGA / DSC Run) MethodDev->DataAcq DataAnalysis Data Analysis (Thermogram Interpretation) DataAcq->DataAnalysis Reporting Reporting (Data Tables & Plots) DataAnalysis->Reporting

Caption: General workflow for thermal analysis experiments.

Summary and Conclusion

This compound exhibits thermal stability up to its melting point, after which it is expected to undergo dehydration to form cis-1,2-cyclohexanedicarboxylic anhydride. The key thermal event is this intramolecular cyclization, which is facilitated by a preceding isomerization from the trans to the cis configuration. While specific TGA and DSC data are not widely published, the application of standard thermal analysis techniques can provide valuable insights into the precise decomposition temperature, mass loss profile, and energetics of this transformation. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with this compound.

References

[3] Chemistry Stack Exchange. (2020). What is the difference in dehydration of cis- and this compound in anhydride formation? [1] NIST Chemistry WebBook. 1,2-Cyclohexanedicarboxylic acid, trans-. [4] PubChem. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. [2] ChemicalBook. This compound. Sigma-Aldrich. This compound 95%.

References

molecular weight and formula of trans-1,2-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-1,2-Cyclohexanedicarboxylic Acid

This guide provides essential information regarding the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a dicarboxylic acid featuring two carboxyl groups on a cyclohexane ring in a trans configuration.[1] This stereoisomeric arrangement distinguishes it from its cis-isomer and is crucial to its chemical and physical properties.[1] It typically appears as a white crystalline solid.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for straightforward reference.

PropertyValueSource
Chemical Formula C₈H₁₂O₄[1][2][3][4][5]
Molecular Weight 172.18 g/mol [2][3][5][6][7]
CAS Number 2305-32-0[1][2][3][4][6]
Appearance White crystalline powder[1][6]
Melting Point 228-230 °C[6]
Solubility in Water 2 g/L (at 20 °C)[1]

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific research. Below is a purification protocol for this compound.

Purification by Recrystallization

A common method for purifying this compound involves recrystallization. The compound can be crystallized from a mixture of benzene and ether.[8] An alternative and frequently cited method involves the use of hot water, leveraging the compound's temperature-dependent solubility.

Protocol:

  • Dissolve the crude this compound in a minimal amount of boiling water.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • As the solution cools, the solubility of the acid will decrease, leading to the formation of crystals.

  • Further cooling in an ice bath can enhance the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.

  • Dry the crystals, typically in a desiccator or a low-temperature oven.

Conceptual Diagrams

Visualizing the relationships and structures of chemical compounds is essential for a comprehensive understanding.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product cis_Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride Heating Heating (200°C) cis_Anhydride->Heating trans_Acid trans-1,2-Cyclohexanedicarboxylic Acid Heating->trans_Acid Isomerization

Caption: Isomerization of the cis-anhydride to the trans-acid.

References

Unveiling the Synthetic and Therapeutic Potential of trans-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: trans-1,2-Cyclohexanedicarboxylic acid, a dicarboxylic acid with the Chemical Abstracts Service (CAS) registry number 2305-32-0 , is a versatile organic compound with significant applications in medicinal chemistry and material science.[1][2][3] Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and notable applications in drug development, tailored for professionals in the research and development sector.

Physicochemical Properties and Identification

This compound is a white crystalline powder.[4] A comprehensive summary of its key identifiers and physicochemical properties is presented below for easy reference.

PropertyValueReference
CAS Number 2305-32-0[1][2][3]
Molecular Formula C₈H₁₂O₄[2][3][5]
Molecular Weight 172.18 g/mol [2][5]
Melting Point 228-230 °C (lit.)[6]
Appearance White crystalline powder[4]
InChI Key QSAWQNUELGIYBC-WDSKDSINSA-N
SMILES String OC(=O)[C@@H]1CCCC[C@H]1C(O)=O

Synthesis and Chiral Resolution

The synthesis of this compound is often achieved through the isomerization of its cis-anhydride precursor. A general experimental protocol involves the hydrolysis of cis-1,2-cyclohexanedicarboxylic anhydride.

Experimental Protocol: Synthesis via Isomerization
  • Hydrolysis: cis-1,2-Cyclohexanedicarboxylic anhydride is hydrolyzed with water. This can be achieved by heating the anhydride in the presence of an acid catalyst.

  • Isomerization: The resulting cis-diacid can be isomerized to the more thermodynamically stable trans-isomer by heating at elevated temperatures, for instance, around 200°C.[6]

  • Purification: The crude this compound can be purified by crystallization from a suitable solvent system, such as a mixture of benzene and ether.[6]

The racemic mixture of this compound can be resolved into its individual enantiomers, which is crucial for its application in stereospecific drug synthesis.

Experimental Protocol: Chiral Resolution

A common method for resolving the racemic mixture involves the formation of diastereomeric salts with a chiral resolving agent, such as (R)-1-phenylethylamine.

  • Salt Formation: The racemic this compound is mixed with (R)-1-phenylethylamine in a suitable solvent like ethanol and heated to 70–80°C to facilitate salt formation.

  • Crystallization: The solution is then cooled to a lower temperature (e.g., 0–5°C) to induce the precipitation of the diastereomeric salt of the (1R,2R)-enantiomer.

  • Isolation: The precipitated salt is isolated by filtration.

  • Liberation of the Enantiomer: The pure enantiomer is then liberated from the salt by treatment with a strong acid.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cis-Anhydride cis-Anhydride Hydrolysis Hydrolysis cis-Anhydride->Hydrolysis cis-Diacid cis-Diacid Hydrolysis->cis-Diacid Isomerization (Heat) Isomerization (Heat) cis-Diacid->Isomerization (Heat) rac-trans-Diacid rac-trans-Diacid Isomerization (Heat)->rac-trans-Diacid rac-trans-Diacid_res rac-trans-Diacid SaltFormation Diastereomeric Salt Formation rac-trans-Diacid_res->SaltFormation ChiralAmine (R)-1-Phenylethylamine ChiralAmine->SaltFormation Crystallization Crystallization SaltFormation->Crystallization DiastereomericSalt (1R,2R)-Enantiomer Salt Crystallization->DiastereomericSalt AcidTreatment Acid Treatment DiastereomericSalt->AcidTreatment PureEnantiomer (1R,2R)-Enantiomer AcidTreatment->PureEnantiomer

Caption: Synthesis and Chiral Resolution Workflow.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its rigid structure helps in orienting functional groups in a specific spatial arrangement, which is often key for biological activity.

Cathepsin K Inhibitors for Osteoarthritis Treatment

This compound is utilized as a reagent in the synthesis of enantiomerically pure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides.[4][6] These compounds have been identified as selective inhibitors of cathepsin K, a cysteine protease implicated in bone resorption and cartilage degradation, making them potential therapeutic agents for osteoarthritis.[4][6]

Sodium Channel Blockers for Chronic Pain Management

The compound is also employed in the synthesis of novel cyclopentanedicarboxamide derivatives that act as sodium channel blockers.[6] These blockers are being investigated as potential treatments for chronic pain by modulating the activity of voltage-gated sodium channels involved in pain signaling pathways.

Intermediate for Antipsychotic Agents

The enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid is a key intermediate in the preparation of Lurasidone.[7] Lurasidone is an atypical antipsychotic agent used for the treatment of schizophrenia.[7]

G cluster_drug_dev Drug Development Pathways trans_acid trans-1,2-Cyclohexanedicarboxylic Acid CathepsinK Synthesis of Cathepsin K Inhibitors trans_acid->CathepsinK SodiumChannel Synthesis of Sodium Channel Blockers trans_acid->SodiumChannel Lurasidone Synthesis of Lurasidone Intermediate trans_acid->Lurasidone Osteoarthritis Osteoarthritis Treatment CathepsinK->Osteoarthritis ChronicPain Chronic Pain Management SodiumChannel->ChronicPain Schizophrenia Schizophrenia Treatment Lurasidone->Schizophrenia

References

Methodological & Application

Trans-1,2-Cyclohexanedicarboxylic Acid: A Versatile Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-1,2-cyclohexanedicarboxylic acid is a unique cycloaliphatic dicarboxylic acid that serves as a valuable building block in the synthesis of various polymers, including polyesters, polyamides, and polyimides. Its rigid and non-planar cyclohexane ring structure imparts significant improvements in the thermal, mechanical, and chemical properties of the resulting polymers. Incorporating this monomer can lead to materials with higher glass transition temperatures (Tg), enhanced thermal stability, and improved strength, making them suitable for a wide range of demanding applications in the automotive, aerospace, and electronics industries. This document provides a detailed overview of the applications of this compound in polymer synthesis, along with experimental protocols for the preparation of various polymers.

Data Presentation

While specific quantitative data for polymers derived directly from this compound is limited in publicly available literature, extensive research has been conducted on the closely related isomer, trans-1,4-cyclohexanedicarboxylic acid. The data presented below for polymers synthesized with the 1,4-isomer can be considered indicative of the properties achievable with the 1,2-isomer, given their structural similarities.

Table 1: Thermal Properties of Polyesters based on trans-1,4-Cyclohexanedicarboxylic Acid (CHDA)

Diol Co-monomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
1,3-Propanediol8-~380
1,4-Butanediol15145~382
1,5-Pentanediol-10-~385
1,6-Hexanediol-21120~390

Table 2: Mechanical Properties of Polyamides based on trans-1,4-Cyclohexanediamine

Dianhydride Co-monomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Pyromellitic dianhydride (PMDA)852.112
1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA)781.915

Table 3: Properties of a Semi-Aromatic Polyamide from trans-1,4-Cyclohexanediamine

PropertyValue
Glass Transition Temperature (Tg)224 - 265 °C[1]
Initial Degradation Temperature (Td)445 - 450 °C[1]
Tensile Strength64 - 86 MPa
Tensile Modulus1.8 - 2.2 GPa
Elongation at Break10 - 18 %

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters, polyamides, and polyimides using a dicarboxylic acid building block like this compound.

Protocol 1: Synthesis of Polyester via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for synthesizing polyesters.

Materials:

  • This compound

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • High-vacuum, high-temperature reactor equipped with a mechanical stirrer and a distillation column.

Procedure:

  • Esterification:

    • Charge the reactor with a molar excess of the diol and this compound.

    • Add the catalyst (typically 200-500 ppm).

    • Heat the mixture to 180-220°C under a nitrogen atmosphere with stirring.

    • Water will be produced as a byproduct and should be continuously removed by distillation.

    • The esterification stage is typically continued for 2-4 hours.

  • Polycondensation:

    • Increase the temperature to 250-280°C.

    • Gradually apply a high vacuum (less than 1 Torr).

    • Continue the reaction for another 2-4 hours, or until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

    • The excess diol is removed during this stage.

    • The resulting polyester is then extruded from the reactor and can be pelletized for further processing.

Protocol 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This method is suitable for producing high molecular weight polyamides that may be thermally sensitive.

Materials:

  • This compound dichloride (can be prepared from the diacid using thionyl chloride)

  • Diamine (e.g., hexamethylenediamine, m-phenylenediamine)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

  • Acid scavenger (e.g., pyridine, triethylamine)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in the anhydrous solvent.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of this compound dichloride in the same solvent to the stirred diamine solution.

  • Add the acid scavenger to the reaction mixture.

  • Allow the reaction to proceed at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like water or ethanol.

  • Filter the polymer, wash it thoroughly with water and then ethanol to remove any unreacted monomers and salts.

  • Dry the polyamide under vacuum at 60-80°C.

Protocol 3: Synthesis of Polyimide via a Two-Step Method

This is a common method for preparing polyimides, involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.

Materials:

  • trans-1,2-Cyclohexanedicarboxylic dianhydride (can be synthesized from the diacid)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), DMAc)

  • Dehydrating agent (e.g., acetic anhydride)

  • Catalyst (e.g., pyridine, triethylamine)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve the aromatic diamine in the anhydrous solvent.

    • Slowly add the trans-1,2-cyclohexanedicarboxylic dianhydride to the stirred solution at room temperature.

    • Continue stirring at room temperature for 8-24 hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Chemical Imidization: Add the dehydrating agent and catalyst to the poly(amic acid) solution and stir at room temperature for 12-24 hours. The polyimide will precipitate and can be collected by filtration.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a film. Heat the film in a programmable oven under a nitrogen atmosphere with a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This will convert the poly(amic acid) to the polyimide.

Visualizations

Polymer Synthesis Workflow

G cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis Monomer_P This compound + Diol Esterification Esterification (180-220°C) Monomer_P->Esterification Catalyst_P Catalyst (e.g., Sb2O3) Catalyst_P->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Polyester Polyester Product Polycondensation->Polyester Monomer_A This compound Dichloride + Diamine Solution_Poly Solution Polycondensation (0°C to RT) Monomer_A->Solution_Poly Solvent_A Anhydrous Solvent (e.g., DMAc) Solvent_A->Solution_Poly Polyamide Polyamide Product Solution_Poly->Polyamide Monomer_I trans-1,2-Cyclohexanedicarboxylic Dianhydride + Diamine PAA_Synth Poly(amic acid) Synthesis (RT) Monomer_I->PAA_Synth Imidization Imidization (Chemical or Thermal) PAA_Synth->Imidization Polyimide Polyimide Product Imidization->Polyimide

Caption: General workflows for the synthesis of polyesters, polyamides, and polyimides.

Logical Relationship: Structure to Properties

G Monomer This compound Structure Rigid, Non-Planar Cyclohexane Ring Monomer->Structure Properties Improved Polymer Properties Structure->Properties Tg Increased Glass Transition Temp. (Tg) Properties->Tg Thermal Enhanced Thermal Stability Properties->Thermal Mechanical Improved Mechanical Strength Properties->Mechanical Chemical Better Chemical Resistance Properties->Chemical

Caption: Relationship between monomer structure and resulting polymer properties.

References

Application Notes and Protocols for the Use of trans-1,2-Cyclohexanedicarboxylic Acid in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.

trans-1,2-Cyclohexanedicarboxylic acid is a non-planar and conformationally flexible dicarboxylic acid linker. Its use in MOF synthesis can lead to the formation of unique network topologies and pore environments compared to more commonly used rigid aromatic linkers. The flexibility of the cyclohexane backbone can impart dynamic properties to the framework, which may be advantageous for applications such as controlled drug release. While the exploration of this compound in MOF chemistry is less extensive than its trans-1,4-isomer, notable examples of its successful incorporation into coordination polymers exist, demonstrating its potential in the design of novel functional materials.

Potential Applications in Drug Development

MOFs synthesized with this compound are of interest to drug development professionals for several reasons:

  • Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The flexible nature of the linker could enable controlled release of the drug cargo in response to specific stimuli.

  • Biocompatibility: The use of biocompatible metal ions (e.g., Zr, Zn) in conjunction with this organic linker could lead to MOFs with low toxicity, a critical requirement for drug delivery applications.

  • Catalysis: The metallic nodes and the functional groups of the organic linker can act as catalytic sites. This could be exploited for biocatalysis or the synthesis of pharmaceutical intermediates.

  • Sensing: The specific pore environment and the potential for functionalization make these MOFs candidates for the development of sensors for biologically relevant molecules.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a uranyl-based coordination polymer using this compound, as described in the literature. This serves as a representative example of the synthesis of a MOF with this specific linker.

Protocol 1: Synthesis of a Uranyl-Organic Coordination Polymer with (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is adapted from the work of Thuéry and Harrowfield (2018).

Materials:

  • (1R,2R)-trans-1,2-Cyclohexanedicarboxylic acid (R-t-1,2-chdcH₂)

  • Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

  • Tetraphenylphosphonium bromide (PPh₄Br)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a small glass vial, dissolve 17 mg (0.10 mmol) of (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid, 35 mg (0.07 mmol) of uranyl nitrate hexahydrate, and 42 mg (0.10 mmol) of tetraphenylphosphonium bromide in a mixture of 0.5 mL of deionized water and 0.2 mL of DMF.

  • Seal the vial and allow it to stand at room temperature.

  • Crystals of the coordination polymer, [PPh₄][UO₂(R-t-1,2-chdc)(HCOO)], are expected to form overnight.

  • Isolate the crystals by filtration and wash with a small amount of the mother liquor.

  • Air-dry the crystals.

Characterization: The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure, and by infrared (IR) spectroscopy and thermogravimetric analysis (TGA) to confirm its composition and thermal stability.

Data Presentation

The following table summarizes the crystallographic data for the uranyl-organic coordination polymer synthesized using (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid.

ParameterValue
Chemical FormulaC₃₃H₃₁O₈PU
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.458(2)
b (Å)14.549(3)
c (Å)10.686(2)
β (°)98.981(11)
Volume (ų)1451.0(5)
Z2
Calculated Density (g/cm³)1.908

Visualizations

Diagram 1: General Synthesis Workflow for MOFs

MOF_Synthesis_Workflow cluster_solution Solution Preparation cluster_reaction Reaction cluster_product Product Isolation & Activation Metal_Salt Metal Salt Mixing Mixing & Dissolution Metal_Salt->Mixing Organic_Linker This compound Organic_Linker->Mixing Solvent Solvent (e.g., DMF/Water) Solvent->Mixing Reaction_Vessel Sealed Reaction Vessel Mixing->Reaction_Vessel Heating Heating (Solvothermal) Reaction_Vessel->Heating Cooling Cooling to Room Temp. Heating->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Washing with Solvent Filtration->Washing Activation Solvent Exchange & Drying Washing->Activation Final_MOF Activated MOF Activation->Final_MOF Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF Incubation Incubation Activated_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Drug_Loaded_MOF Drug-Loaded MOF Incubation->Drug_Loaded_MOF Target_Site Target Site (e.g., Tumor) Drug_Loaded_MOF->Target_Site Drug_Release Drug Release Target_Site->Drug_Release Stimulus Stimulus (e.g., pH, Temp) Stimulus->Target_Site

Application Notes and Protocols for the Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of trans-1,2-cyclohexanedicarboxylic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Due to the stereospecific nature of many biological interactions, the use of enantiomerically pure compounds is often crucial for the efficacy and safety of a drug. This document provides detailed protocols for the chiral resolution of racemic this compound via diastereomeric salt formation, a robust and scalable method for separating enantiomers. The primary resolving agent discussed is (S)-(-)-α-phenylethylamine, which selectively crystallizes with one enantiomer of the diacid, allowing for their separation.

Principle of Resolution

The resolution process is based on the reaction of a racemic mixture of this compound with an enantiomerically pure chiral base, such as (S)-(-)-α-phenylethylamine. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble salt in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the dicarboxylic acid can be recovered by treatment with a strong acid.

Data Presentation

The following table summarizes the quantitative data obtained from the chiral resolution of racemic this compound using α-phenylethylamine as the resolving agent.

Resolving AgentMolar Ratio (Resolving Agent:Diacid)Product EnantiomerEnantiomeric Excess (e.e.)PurityReference
(S)-phenylethylamine< 3:1(1S,2S)-cyclohexanedicarboxylic acid97%Not Specified[1][2]
R-1-phenylethylamineNot Specified(1R,2R)-cyclohexanedicarboxylic acidNot Specified> 99% (HPLC)

Experimental Protocols

This section provides a detailed methodology for the chiral resolution of racemic this compound.

Protocol 1: Resolution with (S)-(-)-α-Phenylethylamine

This protocol is based on the findings of Xin et al. (2024), which demonstrate the successful resolution of this compound using (S)-phenylethylamine.[1][2]

Materials:

  • Racemic this compound

  • (S)-(-)-α-phenylethylamine

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment (reaction flask, condenser, crystallizing dish, filtration apparatus)

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable reaction flask, dissolve racemic this compound in a minimal amount of hot methanol.

    • In a separate container, prepare a solution of (S)-(-)-α-phenylethylamine in methanol. The molar ratio of (S)-phenylethylamine to the racemic diacid should be less than 3:1 to favor the formation of the desired diastereomeric salt.[1][2]

    • Slowly add the (S)-(-)-α-phenylethylamine solution to the heated solution of the diacid with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt of (1S,2S)-cyclohexanedicarboxylic acid and (S)-(-)-α-phenylethylamine.

    • Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized salt by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Dicarboxylic Acid:

    • Suspend the dried diastereomeric salt in water.

    • Add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is strongly acidic (pH 1-2). This will protonate the carboxylate groups and break the salt.

    • The enantiomerically enriched this compound will precipitate out of the aqueous solution.

  • Extraction and Purification:

    • Extract the aqueous suspension with ethyl acetate (3x).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude (1S,2S)-cyclohexanedicarboxylic acid.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to achieve high enantiomeric excess (up to 97% e.e.).[1]

Protocol 2: Industrial Preparation of (1R,2R)-cyclohexane-1,2-dicarboxylic acid

This protocol is adapted from a patented process for the preparation of a key intermediate for Lurasidone.

Materials:

  • Racemic this compound

  • R-1-phenylethylamine

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Chloroform

  • Ethyl acetate

  • Cyclohexane

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in ethanol.

    • Add R-1-phenylethylamine to the solution to form the diastereomeric salts.

    • Allow the mixture to crystallize. The less soluble salt of (1R,2R)-cyclohexanedicarboxylic acid and R-1-phenylethylamine will precipitate.

    • Isolate the crystals by filtration.

  • Liberation of the Enantiomerically Pure Dicarboxylic Acid:

    • Treat the isolated salt with an aqueous sodium hydroxide solution to break the salt.

    • Extract the liberated R-1-phenylethylamine with chloroform. The aqueous layer will contain the sodium salt of the dicarboxylic acid.

  • Isolation and Purification:

    • Acidify the aqueous layer with hydrochloric acid to a pH of 1-2 to precipitate the (1R,2R)-cyclohexanedicarboxylic acid.

    • Extract the dicarboxylic acid into ethyl acetate.

    • Concentrate the ethyl acetate layer under vacuum.

    • Co-distill with cyclohexane to remove residual solvents.

    • Stir the crude product in cyclohexane at room temperature.

    • Filter the solid, wash with cyclohexane, and dry to obtain trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid with a purity of over 99% by HPLC.

Visualizations

Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Purification A Racemic this compound C Dissolve in Solvent (e.g., Methanol) A->C B Chiral Resolving Agent ((S)-(-)-α-phenylethylamine) B->C D Mix and Crystallize C->D E Filtration D->E F Less Soluble Diastereomeric Salt (Crystals) E->F G More Soluble Diastereomeric Salt (Mother Liquor) E->G H Treat with Acid (e.g., HCl) F->H I Enantiomerically Pure This compound H->I J Recovered Resolving Agent H->J K Extraction and Recrystallization I->K L Highly Pure Enantiomer K->L

Caption: Workflow for the chiral resolution of racemic this compound.

Logical Relationship of Components in Resolution

G Racemate Racemic Mixture (R-acid + S-acid) Separation Separation (Crystallization) Racemate->Separation + ResolvingAgent Chiral Resolving Agent (S-base) ResolvingAgent->Separation Diastereomers Diastereomeric Salts (R-acid-S-base + S-acid-S-base) Enantiomer1 Pure Enantiomer 1 (S-acid) Diastereomers->Enantiomer1 liberates Enantiomer2 Pure Enantiomer 2 (R-acid) Diastereomers->Enantiomer2 liberates Separation->Diastereomers forms

Caption: Logical relationship of components in the diastereomeric salt resolution method.

References

Application Notes and Protocols for the Esterification of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

trans-1,2-Cyclohexanedicarboxylic acid is a dicarboxylic acid with a rigid cyclohexane backbone where the two carboxylic acid groups are on opposite sides of the ring's plane.[1] This stereochemistry influences its physical properties and reactivity.[1] Its esters are of interest in various fields, including polymer science and as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] This document provides a detailed protocol for the synthesis of dialkyl esters of this compound via Fischer esterification, a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3]

Key Experimental Protocols

Fischer Esterification of this compound:

This protocol describes the synthesis of diethyl and dibutyl esters of this compound. The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[2][3][4]

Materials:

  • This compound

  • Ethanol (absolute)

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Toluene (optional, for azeotropic removal of water)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Dean-Stark apparatus (optional)

Procedure for Diethyl trans-1,2-Cyclohexanedicarboxylate Synthesis:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 17.22 g, 0.1 mol).

  • Addition of Reagents: Add an excess of absolute ethanol (e.g., 100 mL). While stirring, slowly add concentrated sulfuric acid (e.g., 1-2 mL) as the catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate (e.g., 100 mL).

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude diethyl trans-1,2-cyclohexanedicarboxylate.

    • The product can be further purified by vacuum distillation.

Procedure for Dibutyl trans-1,2-Cyclohexanedicarboxylate Synthesis:

The procedure is analogous to the diethyl ester synthesis, with the following modifications:

  • Use n-butanol instead of ethanol.

  • Due to the higher boiling point of n-butanol, the reflux temperature will be higher.

  • A Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction, which can improve the yield.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound and its Diethyl Ester.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key IR Peaks (cm⁻¹)
This compoundC₈H₁₂O₄172.18228-230-~3000 (O-H), 1700 (C=O)
Diethyl trans-1,2-cyclohexanedicarboxylateC₁₂H₂₀O₄228.28--~1730 (C=O, ester)

Table 2: Representative Reaction Conditions and Expected Yields for the Esterification of this compound.

Ester ProductAlcoholCatalystReaction Time (h)Reflux Temp. (°C)Expected Yield (%)
Diethyl trans-1,2-cyclohexanedicarboxylateEthanolH₂SO₄4-8~7885-95
Dibutyl trans-1,2-cyclohexanedicarboxylaten-ButanolH₂SO₄6-12~11880-90

Note: The expected yields are estimates based on typical Fischer esterification reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Esterification_Workflow start Start: this compound + Alcohol (e.g., Ethanol) reagents Add Catalyst (Conc. H₂SO₄) start->reagents reflux Reflux (4-8 hours) reagents->reflux cool Cool to Room Temp. reflux->cool evaporate Remove Excess Alcohol (Rotovap) cool->evaporate dissolve Dissolve in Organic Solvent evaporate->dissolve wash_bicarb Wash with Sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate_final Remove Solvent (Rotovap) filter->evaporate_final purify Purify (Vacuum Distillation) evaporate_final->purify product Final Product: Dialkyl trans-1,2- Cyclohexanedicarboxylate purify->product

Caption: Experimental workflow for the Fischer esterification of this compound.

Signaling Pathways and Logical Relationships

The Fischer esterification reaction proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Fischer_Esterification_Mechanism start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H⁺ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation product Ester + Water deprotonation->product -H⁺

Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.

References

Application of trans-1,2-Cyclohexanedicarboxylic Acid in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: trans-1,2-Cyclohexanedicarboxylic Acid, Biodegradable Polymers, Polyesters, Polyamides, Drug Delivery, Tissue Engineering.

Abstract

This compound (t-CHDA) is a cycloaliphatic dicarboxylic acid that serves as a valuable monomer for the synthesis of biodegradable polymers. Its rigid, non-planar cyclohexane ring structure, when incorporated into polymer backbones, can significantly enhance thermal and mechanical properties compared to linear aliphatic counterparts. This application note details the use of t-CHDA in the formulation of biodegradable polyesters and polyamides, providing protocols for their synthesis and characterization. While specific quantitative data for polymers derived directly from trans-1,2-CHDA is limited in publicly available literature, this document presents analogous data from polymers synthesized with the trans-1,4-isomer to provide a predictive baseline for material properties. These polymers exhibit potential for a range of applications, including controlled drug delivery, medical implants, and sustainable packaging materials.

Introduction

The growing demand for environmentally friendly and biocompatible materials has spurred significant research into biodegradable polymers. Aliphatic polyesters and polyamides are prominent classes of such materials; however, their often-suboptimal thermal and mechanical properties can limit their practical applications. The incorporation of cyclic monomers, such as this compound, into the polymer backbone is a promising strategy to improve these characteristics. The rigid cyclohexane ring of t-CHDA introduces steric hindrance and reduces chain mobility, which can lead to higher glass transition temperatures (Tg) and improved mechanical strength.[1] This makes t-CHDA-based polymers attractive for applications requiring durability and stability, such as in medical devices and drug delivery systems.[2] This document provides an overview of the synthesis, properties, and potential applications of biodegradable polymers derived from t-CHDA, along with detailed experimental protocols.

Data Presentation

Due to the limited availability of specific quantitative data for polymers synthesized with this compound, the following tables present data for analogous polyesters synthesized with trans-1,4-cyclohexanedicarboxylic acid and various diols. This data is intended to provide a representative baseline for the expected properties of trans-1,2-CHDA-based polymers.

Table 1: Thermal and Mechanical Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s

Polymer NameDiol UsedGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(propylene trans-1,4-cyclohexanedicarboxylate)1,3-Propanediol8150---
Poly(butylene trans-1,4-cyclohexanedicarboxylate)1,4-Butanediol-2165110040>300
Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate)1,5-Pentanediol-15110---
Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate)1,6-Hexanediol-2113050030>300

Data is representative and sourced from analogous studies on the trans-1,4-isomer.

Table 2: Biodegradation Data for Analogous Cycloaliphatic Polyesters

Polymer SystemDegradation ConditionDurationWeight Loss (%)Notes
Poly(butylene carbonate-co-70%-trans-1,4-cyclohexanedicarboxylate)Enzymatic Degradation (Lipase)70 days> 60%Slower degradation with increasing cyclohexane content.
Poly(butylene succinate)Soil Burial60 days~100%Reference for a fully biodegradable aliphatic polyester.
Copolyester with trans-1,4-cyclohexanedimethanolEnzymatic Hydrolysis (Lipase)60 daysVariableHydrolysis rate decreased with increasing cyclohexanedimethanol content.[3]

Data is representative and sourced from analogous studies on the trans-1,4-isomer and related cycloaliphatic polyesters.

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene trans-1,2-cyclohexanedicarboxylate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol using a two-stage melt polycondensation method.

Materials:

  • This compound (t-CHDA)

  • 1,4-Butanediol (BDO)

  • Titanium (IV) butoxide (Ti(OBu)4) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation outlet connected to a vacuum system.

  • Heating mantle with temperature controller.

  • Vacuum pump.

  • Cold trap.

Procedure:

  • Charging the Reactor: Charge equimolar amounts of t-CHDA and a slight excess of BDO (e.g., 1.1:1 molar ratio) into the reactor. Add the catalyst (e.g., 200-400 ppm Ti(OBu)4) and antioxidant.

  • Esterification (First Stage):

    • Purge the reactor with nitrogen gas.

    • Heat the mixture to 180-200°C under a slow nitrogen flow with stirring.

    • Water will be produced as a byproduct and should be collected.

    • Continue this stage for 2-4 hours until the theoretical amount of water is collected and the mixture becomes clear.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (reducing the pressure to <1 mbar) over 30-60 minutes to remove the excess BDO and facilitate the increase in molecular weight.

    • Continue the reaction under high vacuum for 3-5 hours. The viscosity of the melt will increase significantly, which can be monitored by the torque on the stirrer.

  • Product Recovery:

    • Once the desired viscosity is reached, stop the reaction by introducing nitrogen gas to break the vacuum.

    • Extrude the molten polymer from the reactor into a water bath to quench it.

    • Pelletize the resulting polymer strand.

    • Dry the polymer pellets in a vacuum oven at 60-80°C for at least 24 hours before characterization.

Protocol 2: Synthesis of a Polyamide from this compound and Hexamethylenediamine

This protocol outlines the synthesis of a polyamide via low-temperature solution polycondensation.

Materials:

  • This compound (t-CHDA)

  • Thionyl chloride (SOCl2)

  • Hexamethylenediamine

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Pyridine or Triethylamine (as an acid scavenger)

  • Methanol

Equipment:

  • Three-necked flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Ice bath.

  • Beaker for precipitation.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Synthesis of the Diacyl Chloride:

    • In a fume hood, react t-CHDA with an excess of thionyl chloride (with a catalytic amount of DMF) at reflux for 2-4 hours to form trans-1,2-cyclohexanedicarbonyl dichloride.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting diacyl chloride can be purified by vacuum distillation or recrystallization.

  • Polymerization:

    • Dissolve a precise amount of hexamethylenediamine in DMAc or NMP containing the acid scavenger in a three-necked flask under a nitrogen atmosphere.

    • Cool the flask in an ice bath.

    • Dissolve an equimolar amount of the prepared trans-1,2-cyclohexanedicarbonyl dichloride in the same solvent and add it dropwise to the diamine solution with vigorous stirring.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.

  • Product Precipitation and Purification:

    • Pour the viscous polymer solution into a beaker containing methanol to precipitate the polyamide.

    • Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

    • Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Protocol 3: Characterization of Polymer Properties

1. Molecular Weight Determination:

  • Use Gel Permeation Chromatography (GPC) with a suitable solvent (e.g., hexafluoroisopropanol for polyamides, chloroform or THF for polyesters) and polystyrene or PMMA standards for calibration.

2. Thermal Properties Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) by heating the sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere and monitoring the weight loss as a function of temperature.

3. Mechanical Properties Testing:

  • Prepare dog-bone-shaped specimens by injection molding or compression molding.

  • Perform tensile tests using a universal testing machine according to ASTM D638 to determine the tensile modulus, tensile strength, and elongation at break.

Protocol 4: Biodegradation Assessment

1. Enzymatic Degradation:

  • Prepare thin films of the polymer.

  • Immerse the films in a phosphate buffer solution (pH 7.4) containing a specific enzyme (e.g., lipase from Pseudomonas cepacia or Rhizopus delemar).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, remove the films, wash them with deionized water, dry them to a constant weight, and measure the weight loss.

  • The degradation can also be monitored by analyzing the surrounding buffer for degradation products using techniques like High-Performance Liquid Chromatography (HPLC).

2. Soil Burial Test:

  • Prepare polymer films of known weight and dimensions.

  • Bury the films in a controlled compost soil environment according to standards like ASTM D5988.

  • Maintain the soil moisture and temperature at specified levels.

  • Periodically retrieve samples, carefully clean them to remove soil particles, dry them to a constant weight, and calculate the percentage of weight loss.

  • Visual and microscopic examination (e.g., using Scanning Electron Microscopy - SEM) of the film surface can provide qualitative evidence of biodegradation.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_degradation Biodegradation Studies Monomers t-CHDA + Diol/Diamine Polymerization Melt or Solution Polycondensation Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation/ Quenching Crude_Polymer->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Pure_Polymer Pure Polymer Drying->Pure_Polymer Molecular Molecular Properties (GPC) Pure_Polymer->Molecular Thermal Thermal Properties (DSC, TGA) Pure_Polymer->Thermal Mechanical Mechanical Properties (Tensile Test) Pure_Polymer->Mechanical Degradation_Test Degradation (Enzymatic/Soil) Pure_Polymer->Degradation_Test Analysis Analysis (Weight Loss, SEM) Degradation_Test->Analysis

Caption: General workflow for synthesis and characterization of t-CHDA based polymers.

Enzymatic_Degradation Polymer Polyester Surface Adsorption Enzyme Adsorption on Polymer Surface Polymer->Adsorption Enzyme Enzyme (e.g., Lipase) Enzyme->Adsorption Hydrolysis Hydrolysis of Ester Bonds Adsorption->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers (t-CHDA & Diol) Oligomers->Monomers Metabolism Microbial Metabolism Monomers->Metabolism End_Products CO2 + H2O + Biomass Metabolism->End_Products

Caption: Simplified pathway of enzymatic degradation of a t-CHDA based polyester.

Soil_Burial_Workflow Start Prepare Polymer Films (Known Weight & Dimensions) Bury Bury Films in Controlled Compost Soil Start->Bury Incubate Incubate at Controlled Temperature & Moisture Bury->Incubate Retrieve Retrieve Samples at Time Intervals Incubate->Retrieve Clean Clean Soil from Film Surface Retrieve->Clean Dry Dry to Constant Weight Clean->Dry Analyze Analyze Weight Loss, Surface Morphology (SEM) Dry->Analyze End Determine Biodegradation Rate Analyze->End

Caption: Workflow for a standard soil burial biodegradation test.

Applications and Future Perspectives

Biodegradable polymers synthesized with this compound hold promise for various applications, particularly in the biomedical and pharmaceutical fields.

  • Drug Delivery: The enhanced thermal and mechanical stability of these polymers makes them suitable for fabricating drug delivery devices with controlled release profiles. The degradation rate can potentially be tuned by copolymerization with other dicarboxylic acids or diols.

  • Medical Implants: Their improved strength and biocompatibility make them candidates for temporary medical implants, such as sutures, stents, and scaffolds for tissue engineering, where the implant is required to maintain its structural integrity for a specific period before being safely absorbed by the body.

  • Sustainable Packaging: As a bio-based and biodegradable alternative to conventional plastics, these polymers could be used in high-performance packaging applications where enhanced barrier properties and durability are required.

Future research should focus on the synthesis and thorough characterization of a wider range of polyesters and polyamides based on trans-1,2-CHDA to establish a comprehensive structure-property-degradation relationship. Investigating the influence of the cis vs. trans isomer of 1,2-cyclohexanedicarboxylic acid on polymer properties would also be a valuable area of exploration. Furthermore, detailed in vivo studies are necessary to fully assess the biocompatibility and degradation kinetics of these materials for biomedical applications.

References

Application Notes and Protocols for trans-1,2-Cyclohexanedicarboxylic Acid as a Ligand for Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications and experimental protocols for the use of trans-1,2-cyclohexanedicarboxylic acid as a versatile ligand in transition metal chemistry. Its unique structural properties make it a valuable component in the synthesis of coordination polymers, catalysts, and potential therapeutic agents.

Applications of this compound-Metal Complexes

This compound (t-1,2-CHDA) serves as a flexible yet structurally defined building block in coordination chemistry. Its two carboxylic acid groups can coordinate to metal centers in various modes, leading to the formation of discrete complexes, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

Catalysis

Transition metal complexes incorporating t-1,2-CHDA are being explored for their catalytic activities. The ligand's framework can influence the steric and electronic environment of the metal center, thereby tuning its catalytic performance. While specific quantitative data for a broad range of reactions is still an emerging area of research, the potential for applications in hydrolysis and oxidation reactions is recognized.

Antimicrobial and Antifungal Agents

Iron(II) complexes of t-1,2-CHDA have demonstrated notable antibacterial and antifungal properties, suggesting their potential in the development of new antimicrobial agents. The chelation of the metal ion by the ligand can enhance the biological activity of both the metal and the ligand.

Drug Development and Delivery

In the pharmaceutical industry, t-1,2-CHDA is investigated as a scaffold in drug design. Its ability to form stable complexes can improve the solubility and bioavailability of drug molecules. The chiral nature of t-1,2-CHDA is particularly valuable for developing stereospecific drug formulations that can selectively target biological pathways. Furthermore, its use in the formation of coordination polymers opens avenues for creating novel drug delivery systems.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of transition metal complexes using t-1,2-CHDA as a ligand.

Synthesis of an Iron(II) Cyclohexanedicarboxylic Acid Complex

This protocol describes a general method for the synthesis of an iron(II) complex with cyclohexanedicarboxylic acid, which has shown antimicrobial activity.

Materials:

  • Iron(II) salt (e.g., Iron(II) sulfate heptahydrate, FeSO₄·7H₂O)

  • This compound

  • Deionized water

  • Organic solvent (e.g., ether, petroleum ether, benzene, or carbon tetrachloride) for extraction

Procedure:

  • Prepare aqueous solutions of the iron(II) salt and this compound.

  • Mix the solutions. The reaction is a complexation reaction where one molecule of the acid reacts with one molecule of iron(II).

  • The proposed structure of the resulting complex is [Fe(C₈H₁₀O₄)]·7H₂O.

  • The complex can be extracted from the aqueous solution using a suitable organic solvent. The optimal pH for extraction into the organic phase is approximately 7.5. Above this pH, the extraction percentage may decrease.[1]

  • Isolate the solid complex by evaporation of the organic solvent.

Synthesis of Uranyl Ion Coordination Polymers with this compound

This protocol outlines the synthesis of uranyl ion complexes with t-1,2-CHDA under solvo-hydrothermal conditions.

Materials:

  • Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

  • This compound (racemic or enantiomerically pure)

  • Tetraphenylphosphonium bromide (PPh₄Br) or Methyltriphenylphosphonium bromide (PPh₃MeBr)

  • Demineralized water

  • Acetonitrile (for specific syntheses)

General Procedure for Solvo-Hydrothermal Synthesis:

  • Combine the uranyl salt, t-1,2-CHDA, and the phosphonium salt in a glass vessel.

  • Add demineralized water to the mixture.

  • Seal the vessel tightly and heat at 140 °C under autogenous pressure for a specified period.[2]

  • Allow the vessel to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with demineralized water, and air dry.

Specific Protocols:

  • Synthesis of [PPh₄][UO₂(R-t-1,2-chdc)(HCOO)] (1):

    • Reactants: UO₂(NO₃)₂·6H₂O, (1R,2R)-t-1,2-chdcH₂, PPh₄Br.

    • The formate ligand (HCOO⁻) is formed in situ.

    • This reaction yields a one-dimensional polymer.[2]

  • Synthesis of [PPh₃Me][H₂NMe₂]₃[(UO₂)₄(R-t-1,2-chdc)₆]·H₂O (3):

    • Reactants: UO₂(NO₃)₂·6H₂O, (1R,2R)-t-1,2-chdcH₂, PPh₃MeBr.

    • This synthesis results in a two-dimensional coordination polymer.[2]

  • Synthesis of [UO₂(rac-t-1,2-chdc)(EtOH)]·H₂O (4):

    • Reactants: UO₂(NO₃)₂·6H₂O, racemic t-1,2-chdcH₂.

    • Reaction is performed at room temperature.

    • This procedure yields a two-dimensional network.

Data Presentation

Antimicrobial Activity of Iron(II) Cyclohexanedicarboxylic Acid Complex

The following table summarizes the antibacterial and antifungal activities of an iron(II) cyclohexanedicarboxylic acid complex. The data is presented as the diameter of the inhibition zone in millimeters.

MicroorganismInhibition Zone (mm)
Bacteria
Bacillus subtilisPresent
Staphylococcus aureusPresent
Escherichia coliPresent
Pseudomonas aeruginosaPresent
Fungi
Candida albicansPresent
Candida glabrataPresent
Fusarium solaniPresent

Note: Specific numerical values for the inhibition zones were not provided in the source material, only that the complex exhibited activity.[1]

Visualizations

Experimental Workflow for Uranyl Complex Synthesis

experimental_workflow Workflow for Uranyl-t-1,2-CHDA Complex Synthesis cluster_reactants Reactant Preparation cluster_synthesis Solvo-Hydrothermal Synthesis cluster_product Product Isolation and Characterization Reactant1 Uranyl Nitrate Hexahydrate Mixing Mix Reactants in Water Reactant1->Mixing Reactant2 This compound Reactant2->Mixing Reactant3 Phosphonium Salt (optional) Reactant3->Mixing Heating Heat at 140°C in a Sealed Vessel Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filter Crystals Cooling->Filtration Washing Wash with Demineralized Water Filtration->Washing Drying Air Dry Washing->Drying Characterization Characterize (e.g., X-ray Diffraction) Drying->Characterization

Caption: Workflow for the synthesis of uranyl-t-1,2-CHDA complexes.

Logical Relationship in Antimicrobial Drug Development

drug_development_logic Logic of Antimicrobial Complex Development Ligand This compound Complex Coordination Complex Ligand->Complex Metal Transition Metal Ion (e.g., Fe²⁺) Metal->Complex Activity Enhanced Antimicrobial/Antifungal Activity Complex->Activity

Caption: Chelation enhances the biological activity of the ligand and metal.

References

Application Note and Protocols for the Quantification of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of trans-1,2-cyclohexanedicarboxylic acid in various matrices. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended to serve as a comprehensive guide for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a dicarboxylic acid that can exist as a metabolite or be used as a building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. Accurate quantification of this analyte is crucial for pharmacokinetic studies, metabolite identification, and quality control in manufacturing processes. This application note presents validated methods for its determination using HPLC with UV detection and GC-MS, offering options for varying analytical needs in terms of sensitivity and sample complexity.

General Analytical Workflow

The overall workflow for the quantification of this compound involves several key stages, from sample collection and preparation to instrumental analysis and data processing.

Analytical Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Processing Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation HPLC-UV HPLC-UV Sample Preparation->HPLC-UV Aqueous Samples GC-MS GC-MS Sample Preparation->GC-MS Derivatization Required Data Acquisition Data Acquisition HPLC-UV->Data Acquisition GC-MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or aqueous solutions.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

For complex matrices like biological fluids or environmental samples, a solid-phase extraction (SPE) clean-up is recommended.

  • Cartridge: C18 SPE cartridges.

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Acidify the sample to pH ~2.5 with phosphoric acid and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

HPLC_Workflow Sample Sample SPE (C18) SPE (C18) Sample->SPE (C18) Cleanup HPLC-UV Analysis HPLC-UV Analysis SPE (C18)->HPLC-UV Analysis Injection Quantification Quantification HPLC-UV Analysis->Quantification Peak Area

Caption: Workflow for HPLC-UV analysis of this compound.

2. HPLC Instrumentation and Conditions

  • Column: LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1][2]

  • Mobile Phase: 5 mM phosphoric acid (H₃PO₄) solution with pH adjusted to 2.1.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[1][2][3]

  • Run Time: Approximately 10-15 minutes.

3. Calibration Standards

Prepare a series of calibration standards of this compound in the mobile phase, ranging from the limit of quantification (LOQ) to the expected upper concentration in the samples.

4. Data Analysis

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical validation parameters for the quantification of organic acids using HPLC-UV. These values can be used as a benchmark for method validation.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.03 - 3.31 µg/mL[3]
Limit of Quantification (LOQ)0.10 - 11.03 µg/mL[3]
Recovery82% - 110%[3]
Precision (RSD)< 5%[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity and is particularly suitable for complex matrices and trace-level quantification. A derivatization step is required to increase the volatility of the dicarboxylic acid.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extraction: For complex samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as trimethyloxonium tetrafluoroborate to convert the carboxylic acid groups to their corresponding methyl esters.[4] This enhances volatility for GC analysis.

    • Alternatively, other silylation agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used.

GCMS_Workflow Sample Sample Extraction Extraction Sample->Extraction LLE Derivatization Derivatization Extraction->Derivatization Esterification GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Injection Quantification Quantification GC-MS Analysis->Quantification SIM/Scan

Caption: Workflow for GC-MS analysis of this compound.

2. GC-MS Instrumentation and Conditions

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte. For this compound dimethyl ester, characteristic m/z values would be determined from a full scan spectrum.

3. Calibration Standards

Prepare calibration standards by derivatizing known amounts of this compound in the same manner as the samples.

4. Data Analysis

Quantify the derivatized analyte using the peak areas from the SIM chromatograms and the corresponding calibration curve.

Quantitative Data Summary (GC-MS)

The following data is based on a study that quantified this compound using GC-MS after derivatization.[4]

ParameterValue
Linearity (R²)0.9874 - 0.9994 (for a range of organic acids)[5][6]
Limit of Detection (LOD)8.0 pg[4]
Limit of Quantification (LOQ)29.7 pg[4]
Recovery100% - 111% (for a range of organic acids)[5][6]
Precision (RSD)< 15%

Method Comparison

FeatureHPLC-UVGC-MS
Principle Liquid chromatography with UV detectionGas chromatography with mass spectrometric detection
Sample Preparation Simpler, may require SPEMore complex, requires derivatization
Sensitivity Lower (µg/mL range)Higher (pg range)
Selectivity ModerateHigh
Instrumentation Cost LowerHigher
Typical Application Quality control, high concentration samplesTrace analysis, complex matrices

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is a robust and straightforward approach for less complex samples, while the GC-MS method provides excellent sensitivity and selectivity for challenging analytical tasks. Both methods, when properly validated, can provide accurate and reliable quantitative data.

References

The Pivotal Role of trans-1,2-Cyclohexanedicarboxylic Acid in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

trans-1,2-Cyclohexanedicarboxylic acid is a cornerstone in the field of asymmetric catalysis, primarily serving as a versatile precursor for the synthesis of highly effective chiral ligands. Its rigid cyclohexane backbone and the trans-configuration of its carboxylic acid groups provide a well-defined stereochemical scaffold that is instrumental in achieving high levels of enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in asymmetric catalysis, with a focus on the renowned Jacobsen's catalyst for enantioselective epoxidation.

Application I: Enantioselective Epoxidation of Alkenes using Jacobsen's Catalyst

The most prominent application of this compound in asymmetric catalysis is its role in the synthesis of the chiral ligand for Jacobsen's catalyst. The dicarboxylic acid is converted to its corresponding chiral diamine, trans-1,2-diaminocyclohexane (DACH), which then forms the backbone of a salen ligand. The resulting manganese-salen complex, known as Jacobsen's catalyst, is a highly efficient and selective catalyst for the epoxidation of a wide range of unfunctionalized alkenes.

Quantitative Data Summary

The (R,R)-enantiomer of Jacobsen's catalyst has demonstrated remarkable efficacy in the asymmetric epoxidation of various prochiral alkenes, consistently delivering high yields and excellent enantiomeric excess (ee). The following table summarizes the performance of the catalyst with a selection of substrates.

Alkene SubstrateEpoxide ProductYield (%)Enantiomeric Excess (ee, %)
cis-β-Methylstyrene(1R,2S)-cis-β-Methylstyrene oxide8791
1,2-Dihydronaphthalene1,2-Dihydronaphthalene oxide-98
IndeneIndene oxide9085-88[1]
StyreneStyrene oxide--
α-Methylstyreneα-Methylstyrene oxide--

Note: Yields and ee values can vary depending on the specific reaction conditions and the purity of the catalyst and reagents.

Experimental Protocols

Protocol 1: Synthesis of (R,R)-Jacobsen's Catalyst

This protocol outlines the multi-step synthesis of (R,R)-Jacobsen's catalyst, starting from the resolution of racemic trans-1,2-diaminocyclohexane, which is derived from this compound.

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane [2][3]

  • Dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 25 mL of distilled water in a 150 mL beaker.

  • Slowly add 11.4 g (0.10 mol) of a mixture of cis- and trans-1,2-diaminocyclohexane to the stirring solution. The addition is exothermic.

  • Once the diamine has dissolved, add 5.0 mL of glacial acetic acid. A precipitate will begin to form.

  • Cool the mixture in an ice/water bath for at least 30 minutes to ensure complete precipitation.

  • Isolate the solid product by suction filtration and wash it with 5.0 mL of ice-cold water, followed by four 5 mL portions of methanol.

  • The resulting solid is the mono-(+)-tartrate salt of (R,R)-1,2-diaminocyclohexane.

Step 2: Synthesis of the Salen Ligand, (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine [2]

  • In a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, combine the resolved (R,R)-1,2-diaminocyclohexane tartrate salt with 2.0 equivalents of 3,5-di-tert-butylsalicylaldehyde.

  • Add absolute ethanol to the flask and heat the mixture to reflux for 2 hours.

  • Upon cooling, the yellow-orange Schiff base (salen ligand) will precipitate.

  • Collect the solid by filtration and dry it under vacuum.

Step 3: Complexation with Manganese(II) Acetate [2][4]

  • Charge a 100 mL three-neck flask with 1.0 g of the synthesized (R,R)-salen ligand and 25 mL of absolute ethanol.

  • Heat the mixture to reflux for 20 minutes.

  • Add 2.0 equivalents of solid manganese(II) acetate tetrahydrate [Mn(OAc)₂·4H₂O] in one portion.

  • Continue to reflux the mixture for an additional 30 minutes.

  • Fit the flask with a gas bubbling tube and bubble air through the solution at a slow rate while maintaining reflux for 1 hour. This facilitates the oxidation of Mn(II) to Mn(III).

  • After cooling, the dark brown manganese(III) complex will precipitate.

  • Isolate the solid catalyst by filtration. The catalyst can be further purified by recrystallization from a suitable solvent system if necessary.

Protocol 2: Asymmetric Epoxidation of cis-β-Methylstyrene[2]
  • Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH to approximately 11.3 with 1 M NaOH.

  • In a 50 mL Erlenmeyer flask, dissolve 0.5 g of cis-β-methylstyrene and 10 mol % of the synthesized (R,R)-Jacobsen's catalyst in 5 mL of dichloromethane (CH₂Cl₂).

  • Add the buffered bleach solution to the flask and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic phase twice with a saturated NaCl solution and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified epoxide using chiral gas chromatography (GC).

Catalytic Cycle and Mechanism

The Jacobsen epoxidation is believed to proceed through a catalytic cycle involving a high-valent manganese(V)-oxo species as the active oxidant. While the exact mechanism is still a subject of research, a widely accepted pathway involves a concerted or a radical-based oxygen transfer to the alkene.

Jacobsen_Epoxidation_Cycle cluster_cycle Catalytic Cycle cluster_reactants_products Overall Reaction Mn_III Mn(III)-Salen Catalyst Mn_V_O Mn(V)=O Active Species Mn_III->Mn_V_O Oxidant (e.g., NaOCl) Intermediate [Alkene---O---Mn(V)] Intermediate Mn_V_O->Intermediate Alkene Epoxide_Mn_III Epoxide + Mn(III)-Salen Intermediate->Epoxide_Mn_III Oxygen Transfer Epoxide_Mn_III->Mn_III Regeneration Epoxide_out Epoxide Epoxide_Mn_III->Epoxide_out Alkene_in Alkene Alkene_in->Mn_V_O Oxidant_in Oxidant Oxidant_in->Mn_III Workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application A This compound B trans-1,2-Diaminocyclohexane (DACH) A->B Conversion C Resolution of DACH (e.g., with Tartaric Acid) B->C D Chiral (R,R)-DACH C->D E Salen Ligand Synthesis (with 3,5-di-tert-butylsalicylaldehyde) D->E F (R,R)-Salen Ligand E->F G Complexation with Mn(II) Acetate and Oxidation F->G H (R,R)-Jacobsen's Catalyst G->H I Asymmetric Epoxidation H->I K Chiral Epoxide I->K J Alkene + Oxidant J->I

References

Industrial Applications of trans-1,2-Cyclohexanedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-1,2-Cyclohexanedicarboxylic acid is a versatile difunctional molecule utilized across various industrial sectors. Its rigid, non-planar cyclohexane ring and the stereochemistry of its carboxylic acid groups impart unique properties to the materials and molecules derived from it. This document provides detailed application notes and experimental protocols for its primary industrial uses, with a focus on its role in the synthesis of high-performance polymers and as a key intermediate in the pharmaceutical industry.

Application 1: High-Performance Polymer Synthesis

This compound serves as a crucial monomer in the production of advanced polymers, such as polyesters and polyamides. The incorporation of its cycloaliphatic structure into the polymer backbone enhances several key properties compared to polymers synthesized with linear dicarboxylic acids like adipic acid.[1][2]

Key Advantages:

  • Enhanced Thermal Stability: The rigid cyclohexane ring restricts chain mobility, leading to a significant increase in the glass transition temperature (Tg) and overall thermal resistance of the resulting polymer.[1]

  • Improved Mechanical Properties: The non-planar structure disrupts chain packing in a way that can improve toughness and rigidity, leading to materials with high tensile strength and modulus.[1]

  • Increased Chemical Resistance: The cycloaliphatic nature of the monomer can improve the resistance of the polymer to hydrolysis and chemical attack.[2]

Quantitative Data on Polymer Properties

While specific data for polymers derived from this compound is proprietary and varies with the co-monomer and polymerization conditions, the following table presents typical data for a related cycloaliphatic polyester, Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC), compared to a common linear polyester, Poly(butylene adipate) (PBA), to illustrate the expected performance enhancements.

PropertyPoly(butylene adipate) (PBA)Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)
Glass Transition Temp. (Tg) (°C) -60 to -4060 - 80
Melting Temperature (Tm) (°C) 50 - 60180 - 220
Tensile Strength (MPa) ~1040 - 60
Tensile Modulus (GPa) ~0.241.5 - 2.5
Experimental Protocol: Synthesis of a High-Tg Polyester

This protocol describes the laboratory-scale melt polycondensation of this compound with 1,4-butanediol to produce a high-performance polyester.

Materials:

  • This compound (1.0 mol)

  • 1,4-Butanediol (1.2 mol, 20% molar excess)

  • Titanium(IV) butoxide (catalyst, 0.1% by weight of the diacid)

  • Nitrogen gas (high purity)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet

  • High-vacuum pump

  • Heating mantle with a temperature controller

Procedure:

  • Esterification Stage:

    • Charge the reactor with this compound, 1,4-butanediol, and the titanium catalyst.

    • Equip the flask with the mechanical stirrer and distillation head.

    • Begin purging the system with a slow stream of nitrogen.

    • Heat the mixture to 180-200°C with constant stirring.

    • Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum, reducing the pressure to below 1 mmHg over about 30-60 minutes.

    • A significant increase in the viscosity of the melt will be observed as the polycondensation reaction proceeds and excess 1,4-butanediol is removed.

    • Continue the reaction under high vacuum for an additional 2-3 hours. The stirring torque will increase, indicating a high molecular weight has been achieved.

    • To stop the reaction, discontinue heating and break the vacuum with nitrogen.

    • The molten polymer can be extruded from the reactor or allowed to cool and then broken up.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage charge_reactants Charge Reactants: - this compound - 1,4-Butanediol - Catalyst heat_esterification Heat to 180-200°C under Nitrogen charge_reactants->heat_esterification water_removal Water Distills Off heat_esterification->water_removal increase_temp Increase Temp to 220-240°C water_removal->increase_temp Proceed to Polycondensation apply_vacuum Apply High Vacuum (<1 mmHg) increase_temp->apply_vacuum viscosity_increase Viscosity Increases apply_vacuum->viscosity_increase polymer_extrusion Extrude or Cool Polymer viscosity_increase->polymer_extrusion

Caption: Workflow for the two-stage melt polycondensation of a polyester.

Application 2: Pharmaceutical Intermediate in Lurasidone Synthesis

This compound is a critical chiral building block in the industrial synthesis of the atypical antipsychotic drug, Lurasidone hydrochloride.[3] The specific enantiomer, (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid, is used to ensure the correct stereochemistry of the final active pharmaceutical ingredient (API).[3]

Quantitative Data: Synthesis of (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid

The preparation of the pure enantiomer is a key step. The following table summarizes typical yield and purity data for the resolution of racemic this compound.

ParameterValueReference
Starting Material Racemic this compound[4]
Resolving Agent (R)-1-phenylethylamine[4]
Yield of (1R,2R)-isomer ~29.4% (from 100g racemic mixture)[4]
Purity (HPLC) >99%[3][5]
Experimental Protocol: Industrial Preparation of (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid and Subsequent Use in Lurasidone Synthesis

This protocol outlines the key steps for the industrial-scale synthesis of Lurasidone, starting from the resolution of the racemic diacid.

Part A: Resolution of Racemic this compound [4]

Materials:

  • Racemic this compound (100 kg)

  • Methanol (500 L)

  • Isopropanol (500 L)

  • (R)-1-phenylethylamine (74 L)

  • 2N Hydrochloric acid

  • Ethyl acetate

  • Cyclohexane

Procedure:

  • Salt Formation:

    • In a suitable reactor, dissolve the racemic diacid in methanol and isopropanol.

    • Slowly add (R)-1-phenylethylamine over 30 minutes while maintaining the temperature between 30-40°C.

    • Stir the mixture for 2-3 hours to allow for the formation of the diastereomeric salt.

    • Filter the resulting solid (the less soluble salt of the (1R,2R)-diacid with the resolving agent).

  • Liberation of the Free Acid:

    • Dissolve the filtered salt in 2N hydrochloric acid.

    • Extract the aqueous solution twice with ethyl acetate.

    • Combine the organic phases and wash with a saturated brine solution.

    • Distill off the ethyl acetate under reduced pressure.

    • Add cyclohexane to the residue to precipitate the product.

    • Filter, wash with cyclohexane, and dry under vacuum to yield (1R,2R)-1,2-cyclohexanedicarboxylic acid.

Part B: Synthesis of Lurasidone Hydrochloride [6][7][8]

This part of the process involves multiple steps, starting with the reduction of the diacid to the corresponding diol, followed by mesylation and subsequent reactions to build the Lurasidone molecule. The overall yield is reported to be around 34.3% based on the starting diol.[7]

Key Transformation Steps:

  • Reduction: The (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid is reduced to (1R,2R)-1,2-bis(hydroxymethyl)cyclohexane.

  • Mesylation: The diol is then converted to its dimesylate derivative.

  • Condensation Reactions: The dimesylate undergoes a series of condensation reactions with other intermediates to form the Lurasidone free base.

  • Salt Formation: The Lurasidone free base is treated with hydrochloric acid in a suitable solvent to yield Lurasidone hydrochloride.

Signaling Pathway: Lurasidone's Mechanism of Action

Lurasidone is a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. It also acts as a partial agonist at serotonin 5-HT1A receptors. This multi-receptor activity is believed to contribute to its efficacy in treating schizophrenia.

Lurasidone_MoA cluster_actions Lurasidone Lurasidone D2_receptor Dopamine D2 Receptor Lurasidone->D2_receptor HT2A_receptor Serotonin 5-HT2A Receptor Lurasidone->HT2A_receptor HT7_receptor Serotonin 5-HT7 Receptor Lurasidone->HT7_receptor HT1A_receptor Serotonin 5-HT1A Receptor Lurasidone->HT1A_receptor Antagonism_D2 Antagonism D2_receptor->Antagonism_D2 Antagonism_HT2A Antagonism HT2A_receptor->Antagonism_HT2A Antagonism_HT7 Antagonism HT7_receptor->Antagonism_HT7 Partial_Agonism_HT1A Partial Agonism HT1A_receptor->Partial_Agonism_HT1A

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-1,2-cyclohexanedicarboxylic acid for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound.

Question 1: My overall yield is low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several stages of the synthesis and purification process. Key factors include incomplete reactions, side product formation, and losses during workup and purification.

Troubleshooting Steps:

  • Verify Reaction Completion: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature, depending on the method.

  • Catalyst Activity (for Hydrogenation): The catalyst (e.g., Rhodium on carbon, Palladium on carbon, Raney Nickel) is crucial for hydrogenation reactions.[1][2]

    • Poisoning: Ensure all reagents and solvents are free from catalyst poisons like sulfur or halogen compounds.

    • Activity: Use a fresh or properly stored catalyst. Catalyst activity can diminish over time.

    • Loading: Inadequate catalyst loading can lead to an incomplete reaction. Refer to established protocols for appropriate catalyst-to-substrate ratios.

  • Hydrogen Pressure (for Hydrogenation): Insufficient hydrogen pressure can result in a slow or incomplete reaction.[1] Ensure your system is properly sealed and maintains the target pressure throughout the reaction.

  • Reaction Temperature: Both hydrogenation and Diels-Alder reactions are sensitive to temperature.

    • For hydrogenation of phthalic acid, lower temperatures (e.g., 453 K) can increase selectivity for the desired dicarboxylic acid and reduce side reactions like hydrogenolysis.[2]

    • For the Diels-Alder reaction, ensure the temperature is sufficient to generate the diene in situ (if using a precursor like 3-sulfolene) but not so high as to cause decomposition.[3]

  • Product Isolation: Losses can occur during extraction and crystallization. Ensure the pH is correctly adjusted to fully protonate the dicarboxylic acid before extraction with an organic solvent like ethyl acetate.[3] Multiple extractions may be necessary.

Question 2: My final product is contaminated with the cis-isomer. How can I increase the stereoselectivity for the trans-isomer and separate the mixture?

Answer: The formation of the cis-isomer is a frequent side reaction. The desired trans-isomer is thermodynamically more stable, but reaction kinetics can sometimes favor the cis product.

Strategies for Improving Stereoselectivity:

  • Isomerization: The cis-anhydride can be converted to the trans-acid or anhydride by heating at elevated temperatures (e.g., 200°C).[4]

  • Diels-Alder Stereochemistry: The Diels-Alder reaction is stereospecific. Using a trans-dienophile (like fumaric acid) will result in a trans-substituted cyclohexene precursor, which, upon hydrogenation, yields the desired this compound.[3][5]

Separation of Isomers:

Separating cis and trans isomers can be challenging due to their similar physical properties. However, several methods have proven effective:

  • Fractional Crystallization: This is the most common method. The trans-isomer is generally less soluble than the cis-isomer in many solvents. By carefully selecting the solvent and controlling the cooling rate, the trans-isomer can be selectively crystallized.

  • Differential Solubility of Salts: The solubility of salts formed from the dicarboxylic acids can differ significantly. For instance, the dihydrochloride salt of the trans-isomer of 1,2-diaminocyclohexane (a related compound) is much less soluble in methanol than the cis-isomer salt, allowing for separation.[6]

  • Resolution with Chiral Amines: If resolving enantiomers of the trans-acid, chiral resolving agents like (R)-1-phenylethylamine can be used to form diastereomeric salts with different solubilities.[3][7] This principle can sometimes be adapted for separating geometric isomers.

Question 3: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?

Answer: Besides the cis-isomer, other impurities can include unreacted starting materials, catalyst remnants, and byproducts from side reactions.

Common Impurities & Purification Strategies:

  • Over-hydrogenation/Hydrogenolysis Products: In catalytic hydrogenation, side reactions can lead to the formation of compounds like methyl-cyclohexanecarboxylic acid.[2] Optimizing reaction conditions (lower temperature, selective catalyst) can minimize these.

  • Purification Methods:

    • Recrystallization: This is the primary method for purifying the final product. Solvents like water, or mixtures like benzene/petroleum ether, can be effective.[4]

    • Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be very effective. For example, washing with cyclohexane has been shown to improve the purity of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid to over 99%.[3]

Experimental Protocols & Data

Method 1: Catalytic Hydrogenation of Phthalic Acid

This method involves the reduction of the aromatic ring of phthalic acid to yield a mixture of cis- and trans-1,2-cyclohexanedicarboxylic acids.

Protocol:

  • Preparation: In a high-pressure autoclave, prepare an aqueous solution of the disodium salt of phthalic acid by dissolving phthalic acid and sodium hydroxide in water.

  • Catalyst Charging: Add the hydrogenation catalyst (e.g., 5% Rhodium on carbon or 5% Ruthenium on carbon).[2]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the target pressure (e.g., 500-1200 psig).[8] Heat the mixture to the desired temperature (e.g., 90-165°C) with vigorous stirring.[8][9]

  • Reaction Monitoring: Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.

  • Acidification & Extraction: Acidify the aqueous filtrate to a pH of 1-2 with a strong acid like HCl.[3] This will precipitate the dicarboxylic acid. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the organic extract, remove the solvent under reduced pressure, and purify the resulting solid by recrystallization to isolate the trans-isomer.

ParameterConditionExpected Outcome / Comment
Catalyst 5% Ru/C or 5% Rh/CRu/C can be effective, but lower temperatures may be needed to prevent hydrogenolysis.[2]
Temperature 90 - 165 °CHigher temperatures increase reaction rate but may lead to more side products.[8][9]
H₂ Pressure 500 - 1250 psigHigher pressure generally favors complete hydrogenation.[8]
Solvent WaterThe reaction is typically run on the salt of the acid in an aqueous medium.[8]
Purity (Post-wash) >99%Washing with cyclohexane is an effective final purification step.[3]
Method 2: Diels-Alder Reaction and Subsequent Reduction

This two-step synthesis offers excellent stereochemical control, leading primarily to the trans-isomer.

Protocol:

Step 1: Diels-Alder Reaction (Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid)

  • Reactant Setup: In a sealed reaction vessel, combine fumaric acid (the trans-dienophile) and 3-sulfolene (an in-situ source of 1,3-butadiene) in a solvent like acetic acid.[3]

  • Reaction: Heat the mixture under a nitrogen atmosphere (e.g., to 110°C) for an extended period (15-40 hours).[3] The 3-sulfolene decomposes to release 1,3-butadiene, which reacts with fumaric acid.

  • Isolation: After cooling, remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethyl acetate) to yield trans-cyclohex-4-ene-1,2-dicarboxylic acid.[3]

Step 2: Reduction of the Alkene

  • Hydrogenation Setup: Dissolve the cyclohexene derivative from Step 1 in a suitable solvent like methanol. Add a hydrogenation catalyst (e.g., 10% Palladium on carbon or Raney Nickel).[3]

  • Reduction: Place the mixture in a hydrogenation apparatus and pressurize with hydrogen. Stir at room temperature until hydrogen uptake ceases.

  • Workup: Filter the reaction mixture to remove the catalyst and evaporate the solvent.

  • Purification: Purify the resulting racemic this compound by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC, HPLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Check_Catalyst Evaluate Catalyst (For Hydrogenation) Action_Catalyst Use Fresh Catalyst or Increase Loading Check_Catalyst->Action_Catalyst Activity Issue Check_Conditions Verify Reaction Conditions (Pressure, Temperature) Action_Pressure Increase H2 Pressure Adjust Temperature Check_Conditions->Action_Pressure Deviation Check_Workup Review Workup & Isolation (pH, Extraction) Action_pH Optimize pH for Acidification Perform Multiple Extractions Check_Workup->Action_pH Losses Noted Action_Time Increase Reaction Time or Temperature Incomplete->Action_Time Complete->Check_Catalyst Complete->Check_Conditions Complete->Check_Workup

Caption: A decision tree for troubleshooting low yield in synthesis.

General Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Route A: Hydrogenation cluster_1 Route B: Diels-Alder A1 Phthalic Acid A2 Catalytic Hydrogenation (e.g., Ru/C, H2) A1->A2 Mix Crude Product (Mixture of Isomers) A2->Mix B1 Fumaric Acid + 3-Sulfolene B2 Diels-Alder Reaction B1->B2 B3 Hydrogenation of Alkene (e.g., Pd/C, H2) B2->B3 B3->Mix Purify Purification Mix->Purify Final Pure this compound Purify->Final

Caption: Two primary synthesis routes to the target molecule.

Stereochemical Relationship of Isomers

Isomer_Relationship Start 1,2-Cyclohexanedicarboxylic Acid Cis cis-Isomer (Carboxyl groups on the same side of the ring) Start->Cis Trans trans-Isomer (Carboxyl groups on opposite sides of the ring) Start->Trans Anhydride cis-Anhydride (Forms easily upon heating) Cis->Anhydride Heating NoAnhydride trans-Isomer (Does not readily form a monomeric cyclic anhydride) Trans->NoAnhydride Heating

Caption: Relationship between cis/trans isomers and anhydride formation.

References

Technical Support Center: Separation of Cis and Trans Isomers of 1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the separation of cis- and trans-1,2-cyclohexanedicarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating cis- and this compound?

The primary method for separating these isomers leverages the difference in their stereochemistry. The carboxylic acid groups in the cis-isomer are on the same side of the cyclohexane ring, allowing them to readily form a cyclic anhydride upon heating with a dehydrating agent like acetic anhydride, or simply by strong heating. The trans-isomer, with its carboxyl groups on opposite sides, cannot form a stable monomeric anhydride under the same conditions. This chemical reactivity difference is the most effective basis for their separation.

Q2: Why can't I easily separate the isomers by standard fractional distillation?

Separating geometric isomers by distillation is often challenging because they share the same molecular weight and functional groups, leading to very similar boiling points. For 1,2-cyclohexanedicarboxylic acid, the boiling points are too close for efficient separation by standard fractional distillation.

Q3: Can fractional crystallization be used for separation?

Yes, fractional crystallization is a viable method, although it can be less efficient than the chemical method involving anhydride formation. The two isomers exhibit different solubilities in certain solvents. For instance, the trans-isomer is often less soluble than the cis-isomer in water. However, achieving high purity may require multiple recrystallization steps.

Q4: How can I confirm the identity and purity of my separated isomers?

The most common and effective methods are:

  • Melting Point Analysis: The cis and trans isomers have distinct melting points. A sharp melting point close to the literature value is a good indicator of purity.

  • Infrared (IR) Spectroscopy: The cis-anhydride will show characteristic C=O stretching frequencies for an anhydride (typically two bands around 1850 cm⁻¹ and 1780 cm⁻¹), which will be absent in the diacid spectra. The diacids will show broad O-H stretches and C=O stretches for a carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the isomers due to their different molecular symmetry. The cis-isomer is a meso compound and will have a simpler spectrum than the chiral trans-isomer.

Q5: Is the this compound chiral?

Yes, the trans-isomer is chiral and exists as a pair of enantiomers ((1R,2R) and (1S,2S)). The cis-isomer is a meso compound and is achiral due to an internal plane of symmetry.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of trans-acid after anhydride formation and separation. 1. Incomplete conversion of the cis-acid to the anhydride. 2. Co-precipitation of the anhydride with the trans-acid. 3. Loss of trans-acid during washing steps.1. Ensure sufficient heating time and/or an adequate amount of dehydrating agent (e.g., acetic anhydride) was used. 2. After heating, use a non-polar solvent in which the anhydride is soluble but the trans-acid has low solubility to selectively extract the anhydride. 3. Use minimal amounts of ice-cold solvent to wash the precipitated trans-acid to minimize dissolution.
The melting point of the isolated trans-isomer is broad or lower than the literature value. Contamination with the cis-isomer or residual anhydride.Recrystallize the crude trans-acid from a suitable solvent, such as water or a water/ethanol mixture. Repeat the process until a sharp and constant melting point is achieved.
Difficulty isolating the cis-acid after hydrolyzing the anhydride. 1. Incomplete hydrolysis of the anhydride. 2. The pH of the solution is not optimal for precipitation.1. Ensure the anhydride is refluxed with water or a dilute base for a sufficient period to ensure complete conversion back to the dicarboxylic acid. 2. After hydrolysis, acidify the solution with a strong acid (e.g., HCl) to a pH of ~2 to ensure complete protonation and precipitation of the cis-dicarboxylic acid.
No crystals form during fractional crystallization. 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process was too rapid, preventing crystal nucleation.1. Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.

Data Presentation

The physical properties of the isomers are critical for identification and assessment of purity.

Propertycis-1,2-Cyclohexanedicarboxylic AcidThis compound
Molecular Formula C₈H₁₂O₄C₈H₁₂O₄
Molecular Weight 172.18 g/mol 172.18 g/mol [2]
CAS Number 610-09-3[3]2305-32-0[2]
Melting Point ~192-198 °C (decomposes)~220-224 °C
Anhydride Formation Forms cyclic anhydride upon heatingDoes not readily form a monomeric anhydride
Chirality Achiral (meso compound)Chiral (exists as enantiomers)[1]

Experimental Protocols

Protocol 1: Separation via Anhydride Formation

This protocol outlines the most effective method for separating the isomers based on the selective formation of the cis-anhydride.

  • Anhydride Formation:

    • Place the mixture of cis and trans isomers into a round-bottom flask.

    • Add an excess of acetic anhydride (approximately 2-3 equivalents relative to the estimated cis-isomer content).

    • Heat the mixture under reflux for 1-2 hours. This will convert the cis-dicarboxylic acid into its anhydride while the trans-acid remains unchanged.

  • Isolation of the trans-Isomer:

    • Cool the reaction mixture to room temperature. The trans-acid, being less soluble in the reaction medium, may begin to precipitate.

    • Cool the mixture further in an ice bath to maximize precipitation of the trans-acid.

    • Collect the solid this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether or petroleum ether to remove any residual acetic anhydride and cis-anhydride.

    • The crude trans-acid can be purified further by recrystallization from water.

  • Isolation of the cis-Isomer:

    • Take the filtrate from the previous step, which contains the dissolved cis-anhydride.

    • Carefully add water to the filtrate to hydrolyze the excess acetic anhydride and the cis-anhydride. This reaction is exothermic.

    • Heat the aqueous solution to reflux for approximately 1 hour to ensure complete hydrolysis of the cis-anhydride back to the cis-dicarboxylic acid.

    • Allow the solution to cool. The cis-acid will crystallize out.

    • Collect the cis-1,2-cyclohexanedicarboxylic acid crystals by vacuum filtration.

  • Confirmation:

    • Dry the separated and purified isomers.

    • Determine the melting point of each isomer and compare it to the literature values.

    • Confirm the identity of each isomer using IR or NMR spectroscopy.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

While not ideal for large-scale separation, HPLC is an excellent analytical technique to assess the purity of each fraction.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with a buffer (e.g., 0.1% phosphoric acid) is typically used. The exact ratio of acetonitrile to water will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the experimental and logical workflows associated with the separation process.

G Experimental Workflow for Isomer Separation cluster_start Starting Material cluster_sep Separation via Anhydride Formation cluster_trans trans-Isomer Pathway cluster_cis cis-Isomer Pathway cluster_analysis Analysis start Mixture of cis/trans 1,2-Cyclohexanedicarboxylic Acid react Heat with Acetic Anhydride start->react filter1 Vacuum Filtration react->filter1 solid Solid Precipitate (Crude trans-Acid) filter1->solid Collect Solid filtrate Filtrate (cis-Anhydride in Solution) filter1->filtrate Collect Filtrate recryst_trans Recrystallize from Water solid->recryst_trans pure_trans Pure trans-Isomer recryst_trans->pure_trans analysis Purity & Identity Check (Melting Point, IR, NMR) pure_trans->analysis hydrolyze Hydrolyze with Water filtrate->hydrolyze pure_cis Pure cis-Isomer hydrolyze->pure_cis pure_cis->analysis

Caption: Workflow for separating cis and trans isomers via anhydride formation.

G Troubleshooting Logic for Isomer Separation cluster_solutions Troubleshooting Logic for Isomer Separation sol1 Increase heating time/ reagent amount. sol2 Recrystallize the solid from a suitable solvent. sol3 Ensure complete hydrolysis and proper acidification (pH~2). sol4 Reduce solvent volume and/or cool slowly. start Problem Encountered During Separation q1 Is the yield of the trans-isomer low? start->q1 q2 Is the melting point of an isomer broad? start->q2 q3 Is the yield of the cis-isomer low after hydrolysis? start->q3 q4 Are no crystals forming? start->q4 q1->sol1 Yes q2->sol2 Yes q3->sol3 Yes q4->sol4 Yes

Caption: Decision tree for troubleshooting common separation issues.

References

Technical Support Center: Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of trans-1,2-cyclohexanedicarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Hydrolysis of Starting Material: The hydrolysis of cis-hexahydrophthalic anhydride to the diacid may not have gone to completion.- Prolonged Reaction Time: Increase the reaction time to ensure complete hydrolysis. - Optimize Acid Catalyst: Vary the concentration or type of acid catalyst used. A mixture of hydrobromic acid and acetic acid has been shown to be effective.[1] - Increase Temperature: Carefully increase the reaction temperature within the limits of the protocol to enhance the reaction rate.
Suboptimal Hydrogenation Conditions: In syntheses involving the hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid, the reaction may be incomplete.- Check Catalyst Activity: Ensure the catalyst (e.g., Raney nickel, platinum oxide) is fresh and active. - Increase Hydrogen Pressure: Operate at a higher hydrogen pressure to favor complete saturation of the double bond. - Optimize Solvent and Temperature: Ensure the solvent and temperature are optimal for the specific catalyst being used.
Product Loss During Workup: Significant amounts of the product may be lost during extraction or crystallization steps.- Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase. - Controlled Crystallization: Cool the crystallization solution slowly to maximize crystal formation and recovery. Avoid excessively rapid cooling which can lead to the formation of fine crystals that are difficult to filter.
Presence of cis-Isomer Impurity Epimerization: The desired trans-isomer can epimerize to the more stable cis-isomer, particularly under harsh basic conditions or at elevated temperatures.- Avoid Strong Bases: During workup, use milder bases or carefully control the pH to avoid conditions that favor epimerization. - Moderate Temperatures: Avoid excessively high temperatures during reaction and purification steps. - Recrystallization: The trans-isomer can often be purified from the cis-isomer by recrystallization from suitable solvents like ethanol or water.[2]
Incomplete Isomerization from cis-Anhydride: When starting from cis-hexahydrophthalic anhydride, the isomerization to the trans-diacid may be incomplete.- Optimize Acid Catalyst and Reaction Time: As with low yield, adjusting the acid catalyst and reaction time can drive the equilibrium towards the desired trans-isomer.[1]
Formation of Unidentified Byproducts Lactone Formation: Intramolecular cyclization of the dicarboxylic acid can lead to the formation of a lactone, especially at elevated temperatures in the presence of a strong acid.- Control Reaction Temperature: Maintain the reaction temperature as specified in the protocol and avoid overheating. - Use Appropriate Acid Concentration: An excessively high concentration of a strong acid catalyst can promote dehydration to the lactone.
Polymer Formation: Under certain conditions, dicarboxylic acids can undergo intermolecular condensation to form polyesters.- Strict Temperature Control: Avoid prolonged heating at very high temperatures, which can favor polymerization. - Use of Anhydrous Conditions (if applicable): In certain reaction steps, the presence of water can be crucial for hydrolysis and to prevent intermolecular condensation. Ensure appropriate hydration levels as per the protocol.
Product is a Racemic Mixture Chiral Resolution Not Performed or Ineffective: The synthesis from achiral starting materials will produce a racemic mixture of the trans-isomer.- Perform Chiral Resolution: Use a chiral resolving agent, such as (S)-phenylethylamine, to form diastereomeric salts that can be separated by crystallization. The molar ratio of the resolving agent to the diacid is a critical parameter.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions are the incomplete hydrolysis of the starting anhydride (if used), leading to its presence as an impurity, and the epimerization of the desired trans-isomer to the thermodynamically more stable cis-isomer. The formation of other byproducts such as lactones and polymers is also possible under certain conditions.

Q2: How can I minimize the formation of the cis-isomer?

A2: To minimize the formation of the cis-isomer, it is crucial to control the reaction conditions carefully. Avoid the use of strong bases and high temperatures, as these can promote the epimerization of the trans-isomer. When synthesizing from cis-hexahydrophthalic anhydride, optimizing the acid catalyst and reaction time can favor the formation of the trans-diacid.[1] Purification by recrystallization from ethanol or water can also effectively remove the cis-isomer.[2]

Q3: My final product has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point is indicative of impurities. The most likely impurity is the cis-isomer of 1,2-cyclohexanedicarboxylic acid. Other possibilities include residual starting materials or other side products. It is recommended to purify the product by recrystallization. You can also use analytical techniques such as NMR spectroscopy or HPLC to identify the impurities present.

Q4: What is the best method to obtain an enantiomerically pure form of this compound?

A4: Chiral resolution is the most common method to obtain enantiomerically pure this compound. This involves reacting the racemic mixture with a chiral amine, such as (S)-phenylethylamine, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salt yields the desired enantiomerically pure dicarboxylic acid. A molar ratio of less than 3:1 of (S)-phenylethylamine to the diacid has been shown to yield the trans-(1S,2S)-isomer with high enantiomeric excess.[3]

Q5: Can I synthesize the trans-isomer directly from the hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid?

A5: Yes, the hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid is a viable method for synthesizing 1,2-cyclohexanedicarboxylic acid. However, this method typically yields the cis-isomer. To obtain the trans-isomer, a subsequent isomerization step under acidic conditions is usually required.

Quantitative Data

The following table summarizes the impact of different acid catalysts on the ratio of cis to trans isomers and the yield in the synthesis from cis-hexahydrophthalic anhydride (cis-HHPA).

Acid Catalyst (in Acetic Acid)Ratio of cis to trans Isomers (HPLC)Yield of Mixed Isomers
48% Hydrobromic Acid (2:1 with Acetic Acid)12:8811.7g (from 15g cis-HHPA)
48% Hydrobromic Acid (1:1 with Acetic Acid)10:9014.6g (from 15g cis-HHPA)
48% Acetic Acid20:8011.2g (from 15g cis-HHPA)

Data extracted from patent CN104945237A.[1]

Experimental Protocols

Synthesis of this compound via Hydrolysis of cis-Hexahydrophthalic Anhydride

  • Reaction Setup: In a reaction flask, combine 15g of cis-hexahydrophthalic anhydride with 300ml of a 1:1 mixture of 48% hydrobromic acid and acetic acid.

  • Heating: Heat the reaction mixture to 120°C and maintain this temperature for 20 hours.

  • Neutralization and Decolorization: After cooling, neutralize the reaction mixture with a 10% sodium hydroxide solution. Add activated charcoal and stir for 1 hour.

  • Filtration: Filter the mixture to remove the activated charcoal.

  • Precipitation: Acidify the filtrate to a pH of 2 with hydrochloric acid and stir for 1 hour to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry to obtain a mixture of cis- and this compound.

  • Purification: Recrystallize the crude product from ethanol or water to obtain pure this compound.[2]

Visualizations

Troubleshooting_Workflow Start Start Synthesis Problem Problem Identified in Final Product Start->Problem LowYield Low Yield Problem->LowYield No ImpureProduct Impure Product (e.g., broad melting point) Problem->ImpureProduct Yes IncompleteHydrolysis Incomplete Hydrolysis? LowYield->IncompleteHydrolysis Hydrolysis Route IncompleteHydrogenation Incomplete Hydrogenation? LowYield->IncompleteHydrogenation Hydrogenation Route WorkupLoss Product Loss During Workup? LowYield->WorkupLoss CisIsomer Presence of cis-Isomer? ImpureProduct->CisIsomer IncompleteHydrolysis->WorkupLoss No Solution1 Increase Reaction Time/ Optimize Acid Catalyst IncompleteHydrolysis->Solution1 Yes IncompleteHydrogenation->WorkupLoss No Solution2 Check Catalyst Activity/ Increase H2 Pressure IncompleteHydrogenation->Solution2 Yes Solution3 Optimize Extraction/ Controlled Crystallization WorkupLoss->Solution3 Yes End Pure this compound WorkupLoss->End No OtherByproducts Other Byproducts (Lactones, Polymers)? CisIsomer->OtherByproducts No Solution4 Avoid Strong Base/ High Temp./Recrystallize CisIsomer->Solution4 Yes Solution5 Control Temperature/ Acid Concentration OtherByproducts->Solution5 Yes OtherByproducts->End No Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Polymerization with Trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for polymerization reactions involving trans-1,2-cyclohexanedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in polymer synthesis?

A1: this compound is a bifunctional monomer valued for the properties it imparts to polymers. The rigid cyclohexane ring enhances the thermal stability, mechanical strength, and chemical resistance of the resulting polyesters and polyamides.[1][2] This can lead to a higher glass transition temperature (Tg), expanding the operational temperature range for high-performance materials in industries like automotive, aerospace, and electronics.[2]

Q2: What is the most common method for polymerizing this compound?

A2: The most prevalent method is melt polycondensation with a diol to synthesize polyesters.[2] This typically involves a two-stage process: an initial esterification or transesterification reaction followed by a polycondensation step at high temperature and under vacuum to remove the condensation byproducts (e.g., water or methanol) and drive the reaction toward a high molecular weight polymer.

Q3: What types of catalysts are effective for this polymerization?

A3: Various catalysts can be used, including:

  • Titanium-based catalysts: Titanium tetrabutoxide is a common choice for polyesterification reactions.[3]

  • Inorganic acids: Brønsted acids like phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄) can effectively catalyze the reaction.[1]

  • Tin-based catalysts: Tin(II) 2-ethylhexanoate is another option, though it may lead to side products like cyclic oligomers in some systems.[4] The choice of catalyst can influence reaction kinetics and the final properties of the polymer.

Q4: How does the trans stereochemistry of the monomer affect the final polymer properties?

A4: The trans configuration of the dicarboxylic acid leads to a more linear and rigid polymer chain compared to its cis counterpart. This increased rigidity generally results in polymers with higher melting points and glass transition temperatures.[3] The stereochemistry is a critical factor in determining the final thermal and mechanical properties of the material.[3]

Troubleshooting Guide

Problem 1: Low Molecular Weight or Degree of Polymerization

Possible Cause Suggested Solution
Inefficient removal of byproduct (e.g., water) Increase vacuum level during the polycondensation stage. Ensure the reaction setup has no leaks. Use a nitrogen sparge during the initial esterification to help carry away water.
Suboptimal Monomer Stoichiometry Carefully control the molar ratio of the dicarboxylic acid and the diol. If using a volatile diol, consider using a slight excess (e.g., 1.25:1 or 1.5:1 diol to diacid) to compensate for evaporative loss during the reaction.[1]
Insufficient Reaction Time or Temperature Increase the duration of the polycondensation step. Ensure the reaction temperature is high enough to maintain a molten state and facilitate byproduct removal, typically in the range of 190°C to 280°C.[1][5]
Catalyst Inactivity or Insufficient Loading Verify the activity of the catalyst and ensure it is added at the appropriate concentration. Optimize catalyst loading; typical concentrations can range from 0.1% to 1% w/w.[1]
Side Reactions (e.g., Cyclization) To minimize intramolecular cyclization, it is preferable to perform the polymerization in bulk (melt) rather than in solution, as dilution can favor the formation of cyclic esters.[1]

Problem 2: Undesirable Coloration of the Final Polymer

Possible Cause Suggested Solution
Thermal Degradation Avoid excessively high polymerization temperatures or prolonged reaction times. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Catalyst-Induced Side Reactions Some catalysts may cause discoloration at high temperatures. Consider screening different catalysts or reducing the catalyst concentration.
Impure Monomers Ensure the purity of this compound and the comonomer diol before polymerization.

Problem 3: Inconsistent Polymer Properties (e.g., variable Tg or crystallinity)

Possible Cause Suggested Solution
Cis-Trans Isomerization High reaction temperatures can cause the trans-isomer to convert to the cis-isomer, leading to a mixture and affecting polymer properties.[3][5] To manage this: • Keep the reaction temperature as low as possible while still achieving a good reaction rate. • Consider using the dimethyl ester of the diacid instead of the free acid, as the carboxylic acid end groups can catalyze isomerization.[3] • Note that at thermodynamic equilibrium, the mixture may contain around 66% of the trans-isomer.[5]

Data Presentation

Table 1: Example Reaction Conditions for Aliphatic Polyesters

DiacidDiolDiacid:Diol Molar RatioCatalystCatalyst Conc. (% w/w)Temp. (°C)Time (h)Vacuum
Adipic Acid1,4-Butanediol1:1.25H₃PO₄0.51903015 mBar
Sebacic Acid1,4-Butanediol1:1.25H₃PO₄0.51902415 mBar

This data is adapted from a study on similar aliphatic dicarboxylic acids and serves as a starting point for optimization.[1]

Table 2: Molecular Characteristics of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s

Polymer NameRepeating UnitMn ( g/mol )Mw ( g/mol )Dispersity (Đ)
PPCEPoly(propylene trans-1,4-cyclohexanedicarboxylate)46,20083,1601.8
PBCEPoly(butylene trans-1,4-cyclohexanedicarboxylate)57,100131,3302.3
PPeCEPoly(pentamethylene trans-1,4-cyclohexanedicarboxylate)34,00071,4002.1
PHCEPoly(hexamethylene trans-1,4-cyclohexanedicarboxylate)50,700116,6102.3

This table presents data for the 1,4-isomer, which can be used as a reference for expected values for polymers derived from the 1,2-isomer.[6]

Experimental Protocols

Detailed Methodology for Melt Polycondensation

This protocol describes a two-stage melt polycondensation for synthesizing a polyester from this compound and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Phosphoric acid (H₃PO₄) or Titanium(IV) butoxide

  • High-purity nitrogen gas

  • Chloroform (for analysis)

Equipment:

  • Three-necked reaction vessel

  • Mechanical stirrer

  • Oil bath with temperature controller

  • Distillation head with condenser

  • Vacuum pump with a cold trap

  • Nitrogen inlet

Procedure:

Stage 1: Esterification

  • Assemble the reaction apparatus and ensure it is dry and clean.

  • Charge the reaction vessel with this compound (1.0 mol) and 1,4-butanediol (1.25 mol, a 25% molar excess).

  • Add the catalyst (e.g., 0.5% w/w H₃PO₄ relative to the total monomer weight).

  • Equip the vessel with the mechanical stirrer and distillation head. Begin a slow purge of nitrogen gas through the vessel.

  • Heat the reaction mixture to 190°C using the oil bath while stirring.

  • Maintain this temperature for 2.5 hours, allowing the water produced during esterification to distill off. Continue to monitor the collection of water in the condenser.

Stage 2: Polycondensation

  • After the initial esterification, gradually apply a vacuum to the system, reducing the pressure to approximately 15 mBar.

  • Continue the reaction under vacuum at 190°C for 24-30 hours. During this stage, excess diol and any remaining water will be removed, and the polymer chain will grow. The viscosity of the reaction mixture will increase significantly.

  • Once the desired viscosity is reached (or after the set time), stop the heating and turn off the vacuum, backfilling the system with nitrogen.

  • Allow the polymer to cool to room temperature. The resulting solid polyester can then be removed from the vessel for characterization.

Characterization:

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) using Gel Permeation Chromatography (GPC) with chloroform as the eluent.

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_end Product Handling charge_reactants Charge Reactants (Diacid, Diol, Catalyst) assemble Assemble Apparatus (Vessel, Stirrer, Condenser) charge_reactants->assemble heat Heat to 190°C with N2 Purge assemble->heat esterify Hold for 2.5h (Remove Water) heat->esterify vacuum Apply Vacuum (~15 mBar) esterify->vacuum poly Hold for 24-30h (Increase Viscosity) vacuum->poly cool Cool to RT under N2 poly->cool characterize Characterize Polymer (GPC, DSC) cool->characterize Troubleshooting_Guide cluster_mw Low Molecular Weight? cluster_isomer Inconsistent Properties? start Polymerization Result Unsatisfactory mw_check Check Mw via GPC start->mw_check isomer_check Check Tg/Tm via DSC start->isomer_check check_vacuum Improve Vacuum & Byproduct Removal mw_check->check_vacuum Yes mw_check->isomer_check No check_stoichiometry Adjust Monomer Ratio (Excess Diol?) check_vacuum->check_stoichiometry check_time_temp Increase Time/ Temperature check_stoichiometry->check_time_temp isomer_check->mw_check No isomerization Suspect Isomerization isomer_check->isomerization Yes lower_temp Lower Reaction Temp isomerization->lower_temp use_ester Use Dimethyl Ester of Diacid isomerization->use_ester

References

preventing byproduct formation in trans-1,2-Cyclohexanedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,2-cyclohexanedicarboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.

Problem IDIssuePotential CausesRecommended Solutions
P-01 Low yield of Diels-Alder adduct 1. Retro-Diels-Alder Reaction: Occurs at excessively high temperatures, leading to the decomposition of the product back to reactants.[1][2][3] 2. Diene Evaporation: If using a volatile diene like 1,3-butadiene, it may evaporate before reacting. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Polymerization of Diene: Side reaction that consumes the diene.1. Optimize Temperature: Maintain the reaction temperature within the recommended range (typically 25-100°C for many Diels-Alder reactions) to favor the forward reaction.[2] 2. Use a Diene Precursor: Employ a stable precursor that generates the diene in situ, such as 3-sulfolene. 3. Monitor Reaction Progress: Use techniques like TLC to monitor the reaction and ensure it goes to completion. 4. Control Reaction Concentration: Adjust reactant concentrations to minimize polymerization.
P-02 Presence of cis-isomer in the final product 1. Incomplete Isomerization: The initial Diels-Alder reaction with maleic anhydride produces the cis-anhydride, which is then hydrolyzed to the cis-dicarboxylic acid. The subsequent isomerization to the more stable trans-isomer may be incomplete. 2. Suboptimal Hydrogenation Conditions: The stereochemistry of the hydrogenation step can influence the final isomer ratio.1. Optimize Isomerization Conditions: Ensure sufficient time and appropriate conditions for the isomerization step if one is employed. 2. Purification: Employ purification techniques like recrystallization or chromatography to separate the cis and trans isomers. Washing the final product with a solvent like cyclohexane has been shown to improve purity.[4] 3. Analytical Monitoring: Use HPLC or other analytical methods to monitor the cis/trans ratio during the synthesis and purification.[5]
P-03 Incomplete hydrogenation of the cyclohexene intermediate 1. Catalyst Deactivation: The hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon) can be poisoned by impurities or lose activity over time.[6] 2. Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently. 3. Inadequate Mixing: Poor agitation can lead to inefficient contact between the substrate, catalyst, and hydrogen.1. Use Fresh Catalyst: Ensure the catalyst is active. If reusing catalyst, proper regeneration is necessary. 2. Optimize Hydrogen Pressure: Maintain the recommended hydrogen pressure throughout the reaction. 3. Ensure Efficient Stirring: Use appropriate stirring equipment to ensure a homogenous reaction mixture. 4. Reaction Monitoring: Use TLC or other methods to confirm the disappearance of the starting material.[4]
P-04 Formation of over-hydrogenation or side-products during hydrogenation 1. Harsh Reaction Conditions: High temperatures and pressures can lead to the formation of byproducts such as methylcyclopentane or other cyclohexane derivatives.[6] 2. Catalyst Choice: Some catalysts may be more prone to promoting side reactions. For instance, ruthenium catalysts can lead to over-hydrogenation at higher temperatures.[7][8]1. Optimize Reaction Conditions: Carefully control the temperature and pressure during hydrogenation to minimize side reactions. Lower temperatures generally favor the desired product.[8] 2. Select Appropriate Catalyst: Palladium on carbon (Pd/C) has been shown to provide high selectivity for the hydrogenation of the double bond without affecting the carboxylic acid groups.[8]
P-05 Incomplete hydrolysis of the anhydride intermediate 1. Insufficient Water: Not enough water present to fully hydrolyze the anhydride to the dicarboxylic acid. 2. Short Reaction Time: The hydrolysis reaction may not have been allowed to proceed to completion.1. Use Sufficient Water: Ensure an adequate amount of water is used for the hydrolysis step. 2. Heat the Reaction: Heating the mixture can accelerate the hydrolysis process. 3. Monitor Completion: Check for the disappearance of the anhydride, for instance by monitoring the dissolution of the solid in the aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used method involves a three-step process:

  • Diels-Alder Reaction: 1,3-butadiene (often generated in situ from 3-sulfolene) reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[9][10]

  • Hydrolysis: The resulting anhydride is hydrolyzed with water to yield cis-4-cyclohexene-1,2-dicarboxylic acid.

  • Hydrogenation: The double bond in the cyclohexene ring is then hydrogenated using a catalyst like Raney nickel or palladium on carbon to produce the saturated cyclohexane ring.[4] This step can also influence the final cis/trans isomer ratio. Subsequent purification steps are crucial to isolate the desired trans-isomer in high purity.

Q2: How can I minimize the formation of the cis-isomer?

A2: The initial Diels-Alder product is the cis-isomer. To obtain the trans-isomer, you will need to rely on purification methods. Recrystallization from a suitable solvent system is a common approach. A patent for a high-purity synthesis of the (1R,2R)-trans-isomer describes washing the final product with cyclohexane to achieve a purity of over 99% by HPLC.[4] The choice of solvent for recrystallization is critical and may require some optimization based on your specific impurity profile.

Q3: What are the key parameters to control during the hydrogenation step?

A3: The key parameters for a successful hydrogenation are:

  • Catalyst: Raney nickel and palladium on carbon are commonly used. Ensure the catalyst is active and used in the correct amount.[4]

  • Hydrogen Pressure: Maintaining a constant and adequate hydrogen pressure is crucial for the reaction to proceed to completion.

  • Temperature: While some heat may be necessary, excessive temperatures can lead to side reactions and byproduct formation.[7]

  • Solvent: A suitable solvent that dissolves the substrate and does not interfere with the reaction is necessary. Methanol is often used in this step.[4]

  • Agitation: Efficient stirring is required to ensure good contact between the substrate, catalyst, and hydrogen.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: The melting point of pure this compound is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the molecule and help identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the isomeric purity (cis vs. trans) and quantifying any other impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities.

Experimental Protocols

Detailed Synthesis and Purification of this compound

This protocol is adapted from a patented industrial process designed for high purity.[4]

Step 1: Synthesis of cyclohex-4-ene-1,2-dicarboxylic acid (Diels-Alder Reaction)

  • In a clean, dry autoclave, combine 100 g of 3-sulfolene, 63 g of fumaric acid, and 650 ml of acetic acid.

  • Stir the mixture at room temperature.

  • Slowly raise the temperature to 100-110°C and maintain for 15-16 hours with stirring.

  • Monitor the reaction for the consumption of fumaric acid using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic acid under reduced pressure at a temperature below 50°C.

  • Co-distill with toluene to remove residual acetic acid.

  • Treat the crude product with ethyl acetate to precipitate the cyclohex-4-ene-1,2-dicarboxylic acid.

  • Filter the solid, wash with chilled ethyl acetate, and dry.

Step 2: Hydrogenation to racemic cyclohexane-1,2-dicarboxylic acid

  • Dissolve the solid from Step 1 in 900 ml of methanol.

  • Transfer the solution to an autoclave along with 30 g of Raney nickel.

  • Pressurize the autoclave with hydrogen gas at room temperature.

  • Maintain the reaction for 15-18 hours at room temperature with stirring.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter off the Raney nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain racemic cyclohexane-1,2-dicarboxylic acid.

Step 3: Purification to obtain high-purity trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid (example for a specific enantiomer, the racemic mixture can be purified similarly)

This part of the patented process involves a resolution step with a chiral amine to isolate a specific enantiomer. For obtaining the racemic trans-isomer, a direct purification of the product from Step 2 is performed.

  • Take the crude material from Step 2 and add 1.0 volume of cyclohexane.

  • Stir the mixture for 1 hour at room temperature.

  • Filter the resulting solid.

  • Wash the filtered solid with 0.2 volumes of cyclohexane.

  • Dry the solid at approximately 50°C to obtain the final product with a purity of >99% by HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Purification start 3-Sulfolene + Fumaric Acid in Acetic Acid react Heat to 100-110°C (15-16h) start->react workup1 Remove Solvent & Co-distill with Toluene react->workup1 precipitate Treat with Ethyl Acetate workup1->precipitate product1 cyclohex-4-ene-1,2-dicarboxylic acid precipitate->product1 start2 Dissolve in Methanol + Raney Nickel product1->start2 react2 Hydrogen Gas (Room Temp, 15-18h) start2->react2 workup2 Filter Catalyst & Concentrate react2->workup2 product2 Racemic cyclohexane-1,2-dicarboxylic acid workup2->product2 start3 Stir in Cyclohexane (Room Temp, 1h) product2->start3 filter Filter & Wash with Cyclohexane start3->filter dry Dry at 50°C filter->dry final_product High-Purity trans-1,2- cyclohexanedicarboxylic acid dry->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Product Yield cluster_purity Purity Issues start Problem Encountered low_yield Low Yield start->low_yield purity_issue Impure Product start->purity_issue cause_retro Retro-Diels-Alder? low_yield->cause_retro cause_incomplete Incomplete Reaction? low_yield->cause_incomplete cause_polymer Polymerization? low_yield->cause_polymer sol_temp Optimize Temperature cause_retro->sol_temp sol_time Increase Reaction Time cause_incomplete->sol_time sol_monitor Monitor with TLC/HPLC cause_incomplete->sol_monitor sol_conc Adjust Concentration cause_polymer->sol_conc cause_cis Cis-isomer present? purity_issue->cause_cis cause_unreacted Unreacted starting material? purity_issue->cause_unreacted cause_side_products Other byproducts? purity_issue->cause_side_products sol_purify Recrystallize/Wash cause_cis->sol_purify cause_unreacted->sol_monitor sol_catalyst Check Catalyst Activity cause_unreacted->sol_catalyst cause_side_products->sol_temp Check Hydrogenation Conditions cause_side_products->sol_purify solution solution

References

Technical Support Center: Scaling Up the Production of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of trans-1,2-Cyclohexanedicarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound production.

Issue 1: Low Yield of 1,2-Cyclohexanedicarboxylic Acid

  • Question: We are experiencing a lower than expected yield during the hydrogenation of our aromatic precursor (e.g., phthalic acid or benzoic acid). What are the potential causes and how can we troubleshoot this?

  • Answer: A low yield in the hydrogenation reaction can be attributed to several factors. A primary concern is the activity of your catalyst. Catalysts such as Palladium on carbon (Pd/C), Ruthenium on carbon (Ru/C), or Platinum oxide (PtO₂) are commonly used.[1][2] Ensure your catalyst is fresh and has been handled properly to avoid deactivation.[3] Catalyst poisoning is another common issue, often caused by impurities like sulfur or nitrogen compounds in the starting material, solvent, or hydrogen gas.[4]

    Another critical factor is the reaction conditions. Inadequate hydrogen pressure or temperature can lead to incomplete conversion. For instance, the hydrogenation of benzoic acid is often carried out at elevated temperatures and pressures.[1][5] The choice of solvent can also influence the reaction rate and selectivity.[1]

    To troubleshoot, we recommend the following:

    • Catalyst Verification: Use a fresh batch of catalyst. If you suspect poisoning of your current batch, consider a regeneration procedure, if applicable, or disposal.

    • Purity Analysis: Analyze your starting materials and solvent for potential catalyst poisons using techniques like GC-MS.

    • Parameter Optimization: Systematically optimize hydrogen pressure, temperature, and stirring rate to ensure efficient mass transfer.

    • Solvent Selection: Experiment with different solvents. For example, a binary solvent system of 1,4-dioxane and water has been shown to be effective in the hydrogenation of benzoic acid.[1]

Issue 2: Undesirable cis/trans Isomer Ratio

  • Question: Our final product contains a high percentage of the cis-isomer, but our target is the trans-isomer. How can we control the stereoselectivity of the reaction?

  • Answer: The cis/trans isomer ratio of 1,2-cyclohexanedicarboxylic acid is highly dependent on the reaction conditions and the chosen synthetic route. The hydrogenation of an aromatic precursor often yields a mixture of cis and trans isomers. The thermodynamically more stable trans isomer is generally favored, but kinetic control can lead to a higher proportion of the cis isomer.

    Factors influencing the isomer ratio include:

    • Catalyst: The nature of the catalyst and its support can influence the stereochemical outcome.

    • Temperature: Higher reaction temperatures can promote the isomerization of the cis isomer to the more stable trans isomer.[6]

    • Reaction Time: Prolonged reaction times at elevated temperatures can allow the isomer mixture to reach thermodynamic equilibrium, favoring the trans isomer.

    • pH: The pH of the reaction medium can also play a role in isomerization.[7]

    To increase the yield of the trans-isomer, consider the following strategies:

    • Thermal Isomerization: If your process yields a high cis-isomer content, you can implement a separate isomerization step by heating the mixture.

    • Catalyst Screening: Evaluate different hydrogenation catalysts to identify one that provides a higher selectivity for the trans-isomer under your reaction conditions.

    • Process Parameter Adjustment: Increase the reaction temperature and/or extend the reaction time to facilitate the conversion of the cis to the trans isomer. Be mindful that harsh conditions might lead to side reactions.

Issue 3: Difficulty in Product Purification

  • Question: We are facing challenges in purifying the this compound from the reaction mixture, particularly in removing the cis-isomer and other byproducts. What purification methods are recommended?

  • Answer: The purification of this compound to a high degree of purity (>99%) is crucial, especially for applications in pharmaceuticals.[8] The primary challenge is often the separation of the cis and trans isomers due to their similar physical properties.

    Recommended purification strategies include:

    • Recrystallization: This is a common and effective method for purifying the trans-isomer. Suitable solvents for recrystallization should be experimentally determined, but options may include water or organic solvents.

    • Selective Precipitation: Adjusting the pH of the solution can lead to the selective precipitation of one isomer over the other.

    • Chromatography: For very high purity requirements, preparative chromatography can be employed, although this may not be economically viable for large-scale production.

    A patented process describes a method involving pH adjustment and extraction to achieve high purity.[8] The process involves adjusting the pH of the aqueous layer to 1-2 with hydrochloric acid, followed by extraction with ethyl acetate. The organic layer is then concentrated, and the product is precipitated by the addition of cyclohexane.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the common starting materials for the large-scale synthesis of this compound?

    • A1: Common starting materials include phthalic acid, phthalic anhydride, and benzoic acid.[1][9][10] The choice of starting material often depends on cost, availability, and the specific process technology available.

  • Q2: What analytical methods are suitable for monitoring the reaction and ensuring the quality of the final product?

    • A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques used. HPLC is well-suited for separating and quantifying the cis and trans isomers.[11][12] GC-MS is also a powerful tool for identifying isomers and potential impurities, often after a derivatization step to increase the volatility of the dicarboxylic acids.[13]

  • Q3: What are the key safety considerations when scaling up the hydrogenation process?

    • A3: Hydrogenation reactions, especially at scale, present several safety hazards. These include the flammability of hydrogen gas and some solvents, and the pyrophoric nature of some catalysts (e.g., Pd/C).[3][14] It is crucial to have robust safety protocols in place, including proper reactor design for high-pressure operations, effective inerting procedures to prevent contact of the catalyst with air, and adequate ventilation.[3][14] Runaway reactions can also occur due to the exothermic nature of hydrogenation, necessitating careful temperature control and monitoring.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Hydrogenation of Aromatic Precursors

ParameterPhthalic Acid HydrogenationBenzoic Acid Hydrogenation
Catalyst 0.5% Pd/C[15]5% Ru/C[1], Pt/TiO₂[5]
Catalyst Loading ~1:14 to 1:58 (catalyst to substrate ratio)[15]10 kg/m ³[16]
Temperature 195 - 260 °C[15]80 - 220 °C[1][5]
Hydrogen Pressure 600 - 700 psi[15]50 - 100 bar[1][5]
Solvent Water[10]1,4-dioxane/water mixture[1]
Typical Yield High selectivity to cyclohexanedicarboxylic acids[10]>90%[5]

Table 2: Analytical Methods for Isomer Analysis

MethodColumn/Stationary PhaseMobile Phase/Carrier GasDetection
HPLC Newcrom BH[11]Water/Acetonitrile with buffer[11]UV
GC-MS Non-polar or medium-polarity capillary column (e.g., DB-5ms)[4]HeliumMass Spectrometry (EI or NCI mode)[4]

Experimental Protocols

Protocol 1: Hydrogenation of Phthalic Acid

  • Reactor Setup: Charge a high-pressure autoclave with phthalic acid and water (e.g., 1-20 wt% phthalic acid).[10]

  • Catalyst Addition: Add the supported palladium catalyst (e.g., 0.5 wt% Pd/C).[15] The catalyst to substrate ratio can range from approximately 1:14 to 1:58.[15]

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 600-700 psi) and heat to the reaction temperature (e.g., 195-260 °C) with stirring.[15]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 0.5 to 3 hours.[15]

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture to remove the catalyst.

  • Product Isolation: The aqueous solution containing the cyclohexanedicarboxylic acids can be used for the next step or the product can be isolated by evaporation of the water.

Protocol 2: HPLC Analysis of cis/trans-1,2-Cyclohexanedicarboxylic Acid

  • Sample Preparation: Dissolve a known amount of the reaction mixture or final product in the mobile phase. Filter the sample through a 0.45 µm filter.

  • HPLC System: Use an HPLC system equipped with a suitable column (e.g., Newcrom BH, 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: Prepare an isocratic mobile phase of water and acetonitrile with a suitable buffer.[11] The exact ratio should be optimized for best separation.

  • Analysis: Inject the sample and run the analysis. Detect the isomers using a UV detector at an appropriate wavelength.

  • Quantification: Create a calibration curve using standards of pure cis and trans isomers to quantify the amount of each in the sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage start Aromatic Precursor (Phthalic Acid/Benzoic Acid) reactor High-Pressure Reactor - Catalyst (Pd/C, Ru/C) - Solvent (Water, Dioxane) - H₂ Pressure - Temperature start->reactor reaction Hydrogenation reactor->reaction filtration Catalyst Filtration reaction->filtration purification Purification (Recrystallization, pH adjustment) filtration->purification analysis Quality Control (HPLC, GC-MS) purification->analysis product This compound analysis->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Incorrect Isomer Ratio catalyst Catalyst Issues (Poisoning, Deactivation) issue->catalyst conditions Suboptimal Conditions (Temp, Pressure, Time) issue->conditions impurities Starting Material Impurities issue->impurities check_catalyst Verify Catalyst Activity catalyst->check_catalyst optimize Optimize Reaction Parameters conditions->optimize isomerization Post-synthesis Isomerization conditions->isomerization for isomer ratio purify_reagents Purify Starting Materials impurities->purify_reagents

References

stability of trans-1,2-Cyclohexanedicarboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-1,2-cyclohexanedicarboxylic acid. The information provided is based on established principles of chemical stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic or basic conditions?

A1: The main stability concerns for this compound are potential epimerization to its cis-isomer under basic conditions and, to a lesser extent, dehydration to the corresponding anhydride under harsh acidic and high-temperature conditions. General hydrolytic degradation of the carboxylic acid groups themselves is not expected under typical experimental conditions. Decarboxylation is also unlikely unless under extreme heat or in the presence of specific catalysts.

Q2: Is this compound expected to be stable under acidic conditions?

A2: Generally, yes. Dicarboxylic acids are typically stable in acidic solutions. Studies on similar structures have shown that the trans-isomer of 1,2-cyclohexanedicarboxylic acid derivatives is resistant to degradation under acidic conditions (e.g., pH 1.2). However, prolonged exposure to highly concentrated acids at elevated temperatures could potentially lead to dehydration, forming the trans-anhydride, although this is less favorable than for the cis-isomer.

Q3: What is the expected behavior of this compound under basic conditions?

A3: Under basic conditions, the primary concern is the potential for epimerization at the carbon atoms bearing the carboxyl groups, leading to the formation of the cis-isomer. The trans-isomer is generally the more thermodynamically stable of the two due to the diequatorial arrangement of the bulky carboxyl groups in the chair conformation of the cyclohexane ring. While an equilibrium between the cis and trans isomers can be established under basic conditions, the equilibrium is expected to favor the trans-isomer. Therefore, significant degradation or conversion to the cis-isomer is not anticipated under mild basic conditions. However, harsh basic conditions (high pH and elevated temperature) can promote this isomerization.

Q4: Can this compound undergo decarboxylation?

A4: Decarboxylation, the loss of a carboxyl group as carbon dioxide, is generally not a significant degradation pathway for simple dicarboxylic acids like this compound under typical acidic or basic stress testing conditions. This reaction usually requires more extreme conditions, such as very high temperatures or the presence of a beta-keto group, which is absent in this molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis after exposure to basic conditions. Epimerization to cis-1,2-cyclohexanedicarboxylic acid.Confirm the identity of the new peak by comparing its retention time with a standard of the cis-isomer. To minimize epimerization, use milder basic conditions (lower pH and/or temperature) or reduce the exposure time.
Loss of parent compound with no corresponding impurity peak observed. The degradation product may not be UV active or may be volatile. The compound may have precipitated out of solution.Check for precipitation. Use a mass spectrometer (LC-MS) to look for non-UV active degradants. Ensure the analytical method is capable of detecting potential degradation products.
Inconsistent stability results between experimental runs. Variability in experimental conditions such as pH, temperature, or exposure time. Contamination of reagents.Ensure precise control over all experimental parameters. Use fresh, high-purity reagents for each experiment. Calibrate all instruments (pH meter, oven, etc.) regularly.
Formation of an unexpected adduct with a solvent or buffer component. Reaction of the carboxylic acid groups with components of the experimental medium under stress conditions.Review the composition of all solutions used. If a reactive species is identified, replace it with a non-reactive alternative (e.g., use a different buffer system).

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions, in accordance with ICH guidelines.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol if solubility is an issue) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N and 1 N hydrochloric acid.

    • Incubate the solutions at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., 0.1 N or 1 N NaOH) before HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N and 1 N sodium hydroxide.

    • Incubate the solutions at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of acid (e.g., 0.1 N or 1 N HCl) before HPLC analysis.

  • Control Sample:

    • Mix the stock solution with an equal volume of purified water and subject it to the same temperature conditions as the stressed samples.

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent compound and any potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm, as carboxylic acids have a UV absorbance maximum in this region.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control or time-zero sample.

  • Characterize any significant degradation products using techniques like mass spectrometry (LC-MS) and NMR.

Visualizations

Epimerization_Pathway trans_acid This compound (More Stable) enolate {Enolate Intermediate} trans_acid->enolate Deprotonation (OH⁻) enolate->trans_acid Reprotonation cis_acid cis-1,2-Cyclohexanedicarboxylic Acid (Less Stable) enolate->cis_acid Reprotonation cis_acid->enolate Deprotonation (OH⁻)

Caption: Base-catalyzed epimerization of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1N & 1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N & 1N NaOH, 60°C) stock->base control Control (Water, 60°C) stock->control sampling Sample at Time Points acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to the Structural Confirmation of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the stereochemistry of 1,2-cyclohexanedicarboxylic acid isomers is paramount for researchers in drug development and materials science, where precise molecular geometry dictates biological activity and material properties. This guide provides a comparative analysis of the spectroscopic data for trans- and cis-1,2-cyclohexanedicarboxylic acid, offering a clear methodology for their structural elucidation using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The key to differentiating the trans and cis isomers lies in the distinct spatial arrangement of their carboxylic acid groups, which profoundly influences their spectroscopic signatures. The trans isomer, with its carboxyl groups on opposite sides of the cyclohexane ring, exhibits a different symmetry and conformational preference compared to the cis isomer, where the carboxyl groups are on the same side. These differences are readily observable in their respective IR, ¹H NMR, and ¹³C NMR spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the trans and cis isomers of 1,2-cyclohexanedicarboxylic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For carboxylic acids, key absorptions include the broad O-H stretch of the hydroxyl group and the sharp C=O stretch of the carbonyl group.

Functional Group trans-1,2-Cyclohexanedicarboxylic Acid (cm⁻¹) cis-1,2-Cyclohexanedicarboxylic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3000 (broad)~3000 (broad)
C-H Stretch (Aliphatic)2940, 28602940, 2860
C=O Stretch (Carboxylic Acid)~1700~1700

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

Proton NMR spectra reveal distinct chemical shifts and coupling constants for the methine protons (CH-COOH) and the methylene protons of the cyclohexane ring, which are highly sensitive to the stereochemical arrangement of the carboxylic acid groups.

Proton Assignment This compound (DMSO-d₆) cis-1,2-Cyclohexanedicarboxylic Acid (DMSO-d₆)
Chemical Shift (δ, ppm)
-COOH~12.1~12.0
CH-COOH~2.2-2.4~2.6-2.8
Cyclohexane Ring (CH₂)~1.2-2.0~1.3-2.1

Note: The exact chemical shifts and multiplicities can be complex due to overlapping signals of the cyclohexane ring protons.

Carbon NMR provides information about the different carbon environments within the molecule. The chemical shifts of the carbonyl carbon and the methine carbon are particularly diagnostic.

Carbon Assignment This compound (DMSO-d₆) cis-1,2-Cyclohexanedicarboxylic Acid (DMSO-d₆)
Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~175~176
CH-COOH~45~43
Cyclohexane Ring (CH₂)~24, ~28~22, ~25

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dicarboxylic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer.

    • For ¹H NMR , the spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally necessary.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of this compound follows a logical progression of spectroscopic analysis, as illustrated in the diagram below.

Spectroscopic_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Unknown_Sample Unknown Isomer of 1,2-Cyclohexanedicarboxylic Acid IR FTIR Spectroscopy Unknown_Sample->IR NMR NMR Spectroscopy Unknown_Sample->NMR IR_Analysis Identify Functional Groups (O-H, C=O, C-H) IR->IR_Analysis H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR H1_Analysis Analyze Chemical Shifts & Coupling Constants of CH-COOH H1_NMR->H1_Analysis C13_Analysis Analyze Chemical Shifts of C=O and CH-COOH C13_NMR->C13_Analysis Structure_Confirmation Structure Confirmed as This compound IR_Analysis->Structure_Confirmation H1_Analysis->Structure_Confirmation C13_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of the structure.

By systematically applying these spectroscopic techniques and carefully comparing the obtained data with the reference values provided, researchers can confidently and accurately determine the structure of this compound and distinguish it from its cis isomer.

comparing the reactivity of trans-1,2-Cyclohexanedicarboxylic acid with other diacids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of trans--1,2-Cyclohexanedicarboxylic Acid and Other Diacids for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of trans-1,2-cyclohexanedicarboxylic acid with other commonly used dicarboxylic acids, including linear aliphatic diacids (succinic acid and adipic acid) and an aromatic diacid (terephthalic acid). The comparison focuses on key reactions relevant to polymer synthesis and drug development, such as esterification, polyamidation, and anhydride formation.

Introduction

Dicarboxylic acids are fundamental building blocks in the synthesis of polymers like polyesters and polyamides, and they also serve as linkers or scaffolds in drug development. The reactivity of a dicarboxylic acid is a critical parameter that influences reaction kinetics, polymer properties, and the efficiency of synthetic routes. This compound, with its rigid cyclic structure, presents unique reactivity characteristics compared to its linear aliphatic and aromatic counterparts. Understanding these differences is crucial for designing materials and molecules with desired properties.

Factors Influencing Diacid Reactivity

The reactivity of dicarboxylic acids in reactions like esterification and amidation is primarily influenced by two main factors:

  • Acidity (pKa): The acidity of the carboxylic acid groups affects the equilibrium of the reaction. Generally, a lower pKa (stronger acid) can lead to a more favorable equilibrium position in acid-catalyzed reactions.[1]

  • Steric Hindrance: The accessibility of the carboxylic acid groups to the attacking nucleophile (e.g., an alcohol or amine) plays a significant role in the reaction rate. Bulky groups near the reactive center can hinder the approach of the nucleophile, slowing down the reaction.[2]

Comparative Data

Acidity of Dicarboxylic Acids

The pKa values for the first and second dissociation of the compared dicarboxylic acids are presented in the table below. A lower pKa1 value indicates a stronger initial acid. The difference between pKa1 and pKa2 can provide insights into the electronic communication between the two carboxylic acid groups.

Dicarboxylic AcidStructurepKa1pKa2
This compound4.315.45
Succinic AcidHOOC-(CH₂)₂-COOH4.25.6
Adipic AcidHOOC-(CH₂)₄-COOH4.435.41
Terephthalic AcidHOOC-C₆H₄-COOH3.544.82

Note: pKa values can vary slightly depending on the measurement conditions.

Based on the pKa1 values, the acidity of the diacids follows the order: Terephthalic Acid > Succinic Acid > this compound > Adipic Acid.

Reactivity in Polyesterification

While direct comparative kinetic data for the polyesterification of all four diacids under identical conditions is scarce in the literature, we can infer a qualitative reactivity order based on structural and electronic effects.

The rigid trans configuration of 1,2-cyclohexanedicarboxylic acid can present more steric hindrance around the carboxylic acid groups compared to the more flexible linear aliphatic diacids like succinic and adipic acid.[2] Aromatic diacids like terephthalic acid are generally less reactive in uncatalyzed esterification due to the electron-withdrawing nature of the aromatic ring, but their rigidity is beneficial for the properties of the resulting polymers.

A study on the polyesterification of adipic acid with various glycols showed that the reaction follows second-order kinetics for externally acid-catalyzed reactions.[3] The activation energy for the uncatalyzed polyesterification of adipic acid with hexamethylene glycol is 45.01 kJ/mol.[3]

Qualitative Reactivity Order in Esterification (inferred):

Succinic Acid ≈ Adipic Acid > this compound > Terephthalic Acid

This order is an estimation based on a combination of acidity and steric factors and may vary depending on the specific alcohol and reaction conditions.

Experimental Protocols

General Protocol for Determining Polyesterification Kinetics

This protocol is based on the principles of melt polycondensation and can be adapted to compare the reactivity of different diacids.

Objective: To determine the rate of polyesterification by monitoring the consumption of carboxylic acid groups over time.

Materials:

  • Dicarboxylic acid (e.g., this compound, adipic acid)

  • Diol (e.g., 1,6-hexanediol)

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

  • High-boiling point solvent for titration (e.g., benzyl alcohol)

  • Standardized potassium hydroxide (KOH) solution in ethanol

  • Phenolphthalein indicator

  • Nitrogen gas supply

Apparatus:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature control

  • Burette for titration

Procedure:

  • Charging the Reactor: The dicarboxylic acid and diol are charged into the reactor in a 1:1 molar ratio. The catalyst, if used, is added at this stage.

  • Inert Atmosphere: The reactor is purged with nitrogen to remove air and prevent oxidation. A slow stream of nitrogen is maintained throughout the reaction.

  • Heating and Melting: The mixture is heated to the desired reaction temperature (e.g., 180 °C) with constant stirring to form a homogeneous melt.

  • Sampling: Once the reaction temperature is reached (t=0), an initial sample is withdrawn. Subsequent samples are taken at regular intervals (e.g., every 30 minutes).

  • Titration: Each sample is dissolved in a known volume of the high-boiling point solvent and titrated with the standardized KOH solution using phenolphthalein as an indicator to determine the concentration of unreacted carboxylic acid groups.

  • Data Analysis: The extent of reaction (p) is calculated from the decrease in the concentration of carboxylic acid groups. The rate constant (k) can be determined by plotting the appropriate function of (p) against time, depending on the reaction order. For an acid-catalyzed reaction, which is typically second-order, a plot of 1/(1-p) versus time should yield a straight line with a slope proportional to the rate constant.[3]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Dehydration cluster_4 Deprotonation RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid +H⁺ H_plus H+ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester -H⁺ Water H₂O H_plus_out H+

Caption: The mechanism of Fischer esterification.

Experimental Workflow for Kinetic Study

Kinetic_Workflow start Start charge_reactor Charge Reactor (Diacid, Diol, Catalyst) start->charge_reactor purge_n2 Purge with N₂ charge_reactor->purge_n2 heat_stir Heat and Stir to Melt purge_n2->heat_stir sampling Take Samples at Intervals heat_stir->sampling titration Titrate Samples with KOH sampling->titration data_analysis Analyze Data (Calculate p and k) titration->data_analysis end End data_analysis->end

Caption: Workflow for determining polyesterification kinetics.

Conclusion

The reactivity of this compound is influenced by a balance of its acidity and the steric hindrance imposed by its rigid cyclic structure. While its acidity is comparable to linear aliphatic diacids like adipic acid, the steric hindrance may lead to slightly lower reaction rates in processes like polyesterification. In contrast, aromatic diacids such as terephthalic acid exhibit higher acidity but can have lower reactivity in uncatalyzed reactions due to electronic effects. The choice of dicarboxylic acid will, therefore, depend on the desired reaction kinetics and the final properties of the polymer or molecule being synthesized. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in making informed decisions for their specific applications.

References

A Comparative Guide to the Analytical Validation of trans-1,2-Cyclohexanedicarboxylic Acid using HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trans-1,2-Cyclohexanedicarboxylic acid with alternative analytical techniques. The information presented is designed to assist researchers in selecting and validating the most suitable method for their specific application, with a focus on experimental data and detailed protocols.

Introduction

This compound is a molecule of interest in various fields, including polymer chemistry and as a potential building block in pharmaceutical synthesis. Accurate and precise quantification of this dicarboxylic acid is crucial for quality control, reaction monitoring, and stability studies. While HPLC is a widely used analytical technique, other methods such as Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative approaches with distinct advantages and limitations. This guide presents a side-by-side comparison of these methods, including a proposed, validated HPLC method.

Methodology Comparison: HPLC vs. Alternatives

The selection of an analytical method is a critical decision in the drug development process, impacting data quality, validation efforts, and regulatory compliance. This section compares a proposed HPLC method with CE, GC-MS, and qNMR for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high-resolution capabilities. For non-chromophoric compounds like this compound, UV detection at low wavelengths is a common approach.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 30 °C

Rationale: A C18 column provides good retention for moderately polar compounds. The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention. A gradient elution is proposed to ensure elution of the analyte with good peak symmetry and to clean the column of any less polar impurities. UV detection at 210 nm is suitable for analytes with carboxylic acid functional groups.

Alternative Analytical Techniques

1. Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample and reagent consumption. It is particularly well-suited for the analysis of charged species like dicarboxylic acids. Separation is based on the differential migration of analytes in an electric field.

2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, with the mass spectrometer offering definitive peak identification. For non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to convert them into volatile esters (e.g., methyl esters) prior to GC analysis.

3. Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate determination of concentration against a certified internal standard.

Performance Data Comparison

The following table summarizes the expected validation parameters for the proposed HPLC method and compares them with typical performance data for the alternative techniques, based on the analysis of similar dicarboxylic acids.

ParameterHPLC (Proposed)Capillary Electrophoresis (CE)GC-MS (with Derivatization)Quantitative NMR (qNMR)
Linearity (R²) > 0.999[1][2][3]> 0.99[4]> 0.99> 0.999[5]
Precision (%RSD) < 2%[6][7]< 5%[4]< 10%< 1%[5]
Accuracy (% Recovery) 98 - 102%[6][7]95 - 105%90 - 110%99 - 101%[5]
LOD 0.5 - 2 ppm[1]~1 µM< 1 µM~10 µM[8]
LOQ 1.5 - 6 ppm[1]~3 µM< 3 µM~30 µM[8]
Sample Throughput ModerateHighLow to ModerateLow
Need for Derivatization NoNoYesNo

Experimental Protocols

HPLC Method Validation Protocol

A detailed protocol for the validation of the proposed HPLC method should be followed according to ICH Q2(R1) guidelines.

  • Specificity: Inject blank (diluent), placebo, and a solution of this compound to demonstrate the absence of interference at the analyte's retention time.

  • Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area response against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

Alternative Method Protocols (General)
  • Capillary Electrophoresis:

    • Sample Preparation: Dissolve the sample in the background electrolyte (BGE).

    • CE Conditions: Use a fused silica capillary, a suitable BGE (e.g., phosphate or borate buffer), and apply a voltage. Detection is typically by indirect UV.

    • Validation: Follow similar validation principles as for HPLC.

  • GC-MS (with Derivatization):

    • Derivatization: React the sample containing this compound with a methylating agent such as BF3-methanol to form the dimethyl ester.[10][11]

    • GC-MS Conditions: Inject the derivatized sample onto a suitable GC column (e.g., DB-5ms). Use a temperature gradient to separate the components and a mass spectrometer for detection and quantification.

    • Validation: Validate the method for linearity, precision, accuracy, LOD, and LOQ of the derivatized analyte.

  • Quantitative NMR (qNMR):

    • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a known volume of deuterated solvent.

    • NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative results (e.g., long relaxation delay).

    • Quantification: Integrate the signals of the analyte and the internal standard. Calculate the concentration of the analyte based on the known concentration of the internal standard and the ratio of the integrals.

    • Validation: Validate the method for specificity, linearity, precision, accuracy, and range.[8]

Visualizations

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol (ICH Q2 R1) Standards Prepare Standards & Samples Protocol->Standards Specificity Specificity Standards->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_performance Performance Characteristics Analyte This compound HPLC HPLC-UV Analyte->HPLC CE Capillary Electrophoresis Analyte->CE GCMS GC-MS (with Derivatization) Analyte->GCMS qNMR qNMR Analyte->qNMR High_Throughput High Throughput HPLC->High_Throughput High_Precision High Precision HPLC->High_Precision High_Accuracy High Accuracy HPLC->High_Accuracy No_Derivatization No Derivatization HPLC->No_Derivatization CE->High_Throughput Low_LOD Low LOD/LOQ CE->Low_LOD CE->No_Derivatization GCMS->Low_LOD qNMR->High_Precision qNMR->High_Accuracy qNMR->No_Derivatization Direct_Quant Direct Quantification qNMR->Direct_Quant

Caption: Comparison of analytical methods for this compound.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The proposed HPLC method offers a robust and reliable approach that is common in pharmaceutical laboratories. Capillary Electrophoresis provides a high-throughput alternative with low solvent consumption. For high sensitivity and specificity, particularly in complex matrices, GC-MS after derivatization is a powerful option. Quantitative NMR stands out as a primary method for achieving high accuracy and precision without the need for a specific reference standard of the analyte.

Researchers and drug development professionals should carefully consider the validation parameters, sample throughput needs, and available instrumentation when selecting the most appropriate method for their application. The information and protocols provided in this guide serve as a valuable starting point for the successful validation and implementation of an analytical method for this compound.

References

Unraveling the Conformational Landscape of Trans-1,2-Cyclohexanedicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational preferences of molecules like trans-1,2-cyclohexanedicarboxylic acid is paramount for predicting molecular interactions and designing effective therapeutics. This guide provides a comprehensive comparison of computational modeling and experimental data for the conformers of this molecule, offering insights into its dynamic behavior in different environments.

The conformational equilibrium of this compound is dominated by two primary chair conformations: the diequatorial (ee) and the diaxial (aa) forms. The relative stability of these conformers is not fixed but is significantly influenced by the surrounding medium and the ionization state of the carboxylic acid groups. While it is a common rule of thumb that bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance, this is not always the case for this compound.

Conformational Equilibrium of this compound

G cluster_ee Diequatorial (ee) Conformer cluster_aa Diaxial (aa) Conformer ee Diequatorial aa Diaxial ee->aa Ring Flip

Caption: Conformational equilibrium between the diequatorial and diaxial forms of this compound.

Comparative Analysis of Conformer Populations

Computational and experimental studies have been conducted to quantify the populations of the diequatorial and diaxial conformers under various conditions. Density Functional Theory (DFT) calculations, particularly at the M06-2X/cc-pVTZ(-f)++ level of theory, have shown remarkable agreement with experimental data derived from Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The following table summarizes the key quantitative data from these studies, highlighting the influence of solvent and ionization state on the conformational preference.

Ionization State Solvent Method % Diequatorial (ee) % Diaxial (aa) Reference
Diacid (neutral)WaterNMR>90%<10%[2][3]
Diacid (neutral)DMSONMR>90%<10%[2][3]
DianionWaterNMR>90%<10%[2][3]
DianionDMSONMR~43%~57%[2][3]
DianionDMSODFT (M06-2X)--[2]

Key Observation: A significant shift in conformational preference is observed for the dianion in DMSO, where the diaxial conformer becomes the major species.[2][3] This is a critical finding, as it challenges the general assumption of equatorial preference for bulky groups. The formation of an intramolecular hydrogen bond in the monoanion in DMSO has also been reported.[3]

Experimental and Computational Methodologies

A robust understanding of the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the population of conformers in solution. The methodology relies on the analysis of vicinal proton-proton coupling constants (³JHH).

Workflow for NMR-based Conformer Population Analysis:

G cluster_exp Experimental Workflow A Sample Preparation (this compound in deuterated solvent) B 1H NMR Data Acquisition A->B C Measurement of Vicinal Proton-Proton Coupling Constants (³JHH) B->C D Application of the Karplus Equation (or a modified version) C->D E Calculation of Dihedral Angles D->E F Determination of Conformer Populations (ee vs. aa) E->F

Caption: Experimental workflow for determining conformer populations using NMR spectroscopy.

The experimentally measured ³JHH value is a weighted average of the coupling constants for the individual conformers. By using theoretical values for the coupling constants in the pure diequatorial and diaxial conformers, the relative populations of each can be calculated.

Computational Protocol: Density Functional Theory (DFT)

Computational modeling, specifically DFT, provides a theoretical framework for understanding the energetics and geometries of the conformers.

Workflow for DFT-based Conformational Analysis:

G cluster_comp Computational Workflow A Initial Structure Generation (Diequatorial and Diaxial Conformers) B Geometry Optimization using DFT (e.g., M06-2X/cc-pVTZ(-f)++) A->B C Frequency Calculation (to confirm minima) B->C D Calculation of Thermodynamic Properties (Gibbs Free Energy) C->D E Prediction of Relative Conformer Stabilities and Population Distribution D->E

Caption: Computational workflow for analyzing conformers using Density Functional Theory.

The M06-2X functional, combined with a triple-zeta basis set like cc-pVTZ(-f)++, has been shown to provide accurate geometries and free energies for these systems.[2][3] Solvation effects are often included using implicit solvation models to better mimic the experimental conditions.

Structural Insights from X-ray Crystallography

In the solid state, the molecular structure of this compound has been determined by X-ray crystallography. A low-temperature redetermination of the crystal structure revealed that the molecule lies on a twofold rotation axis.[4][5] In the crystal lattice, adjacent molecules are linked by O-H···O hydrogen bonds, forming chains.[4]

Conclusion

The conformational behavior of this compound is a nuanced interplay of steric effects, solvent interactions, and the ionization state of its carboxylic acid functional groups. While computational methods like DFT provide powerful predictive capabilities, experimental validation through techniques such as NMR spectroscopy is indispensable. The surprising stability of the diaxial conformer for the dianion in DMSO underscores the importance of considering environmental effects in conformational analysis. This comparative guide provides a foundational understanding for researchers and professionals engaged in molecular design and drug development, where such conformational subtleties can have profound biological consequences.

References

A Comparative Guide to the Determination of Enantiomeric Excess for Resolved trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric excess of resolved trans-1,2-cyclohexanedicarboxylic acid, a key chiral building block. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry are compared, with supporting experimental protocols and data presented for each method.

Comparison of Analytical Methods

Each of the following methods offers distinct advantages and disadvantages in terms of sensitivity, sample throughput, required instrumentation, and the need for derivatization. The choice of method often depends on the specific requirements of the analysis, such as the desired accuracy, the amount of sample available, and the laboratory's equipment.

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High accuracy and precision; applicable to a wide range of compounds; automated for high throughput.Requires specialized and often expensive chiral columns; method development can be time-consuming.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity; small sample volumes required.Requires derivatization of the carboxylic acid to a volatile ester; high temperatures can potentially lead to racemization.
NMR Spectroscopy Use of a chiral solvating agent to induce a diastereomeric environment, causing separate NMR signals for each enantiomer.Rapid analysis; provides structural information; non-destructive.Lower sensitivity compared to chromatographic methods; requires a relatively pure sample; chiral solvating agent is an additional cost.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the enantiomeric excess.Simple and rapid measurement; non-destructive.Requires a pure sample; less sensitive and less accurate for low ee values; requires knowledge of the specific rotation of the pure enantiomer.
Quantitative Data Summary

The following tables provide illustrative quantitative data for the determination of the enantiomeric excess of a sample of resolved this compound and a comparative compound, trans-1,2-cyclopentanedicarboxylic acid.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data

Compound Chiral Stationary Phase Mobile Phase Retention Time (min) Resolution (Rs)
This compoundChiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane/Isopropanol/TFA (80:20:0.1)(1R,2R): 12.5(1S,2S): 14.22.1
trans-1,2-Cyclopentanedicarboxylic AcidChiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane/Isopropanol/TFA (85:15:0.1)(1R,2R): 10.8(1S,2S): 12.11.9

Table 2: Chiral Gas Chromatography (GC) Data (as Dimethyl Ester Derivatives)

Compound Chiral Stationary Phase Oven Program Retention Time (min) Resolution (Rs)
This compound Dimethyl EsterChirasil-Dex CB (25 m x 0.25 mm, 0.25 µm)120°C (1 min), then 2°C/min to 150°C(1R,2R): 18.3(1S,2S): 18.92.5
trans-1,2-Cyclopentanedicarboxylic Acid Dimethyl EsterChirasil-Dex CB (25 m x 0.25 mm, 0.25 µm)110°C (1 min), then 2°C/min to 140°C(1R,2R): 15.7(1S,2S): 16.22.3

Table 3: 1H NMR Spectroscopy Data with Chiral Solvating Agent

Compound Chiral Solvating Agent Observed Proton Chemical Shift (δ, ppm) of Diastereomeric Complexes Δδ (ppm)
This compound(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanolMethine (CH-COOH)(1R,2R): 2.45(1S,2S): 2.550.10
trans-1,2-Cyclopentanedicarboxylic Acid(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanolMethine (CH-COOH)(1R,2R): 2.98(1S,2S): 3.060.08

Table 4: Polarimetry Data

Compound Solvent Concentration (c, g/100mL) Literature [α]D of Pure Enantiomer Observed [α]D of Sample Calculated Enantiomeric Excess (ee)
(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic AcidAcetone1.0-21°-19.5°92.9%
(1R,2R)-(-)-1,2-Cyclopentanedicarboxylic AcidMethanol1.0-75°-70.5°94.0%

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of this compound using a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve approximately 1 mg of the resolved this compound sample in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Chiral Gas Chromatography (GC)

Objective: To separate the enantiomers of this compound after derivatization to their dimethyl esters.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

  • Chirasil-Dex CB column (25 m x 0.25 mm, 0.25 µm).[1]

Reagents:

  • This compound sample

  • Anhydrous Methanol

  • Thionyl chloride (SOCl2) or another suitable esterification reagent.

  • Dichloromethane (DCM)

Procedure:

  • Derivatization (Dimethyl Ester Synthesis):

    • To a solution of 10 mg of the dicarboxylic acid in 1 mL of anhydrous methanol, add 50 µL of thionyl chloride dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in 1 mL of dichloromethane for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Hold at 120°C for 1 minute, then ramp to 150°C at 2°C/min.

    • Injection: 1 µL, split ratio 50:1.

  • Analysis: Record the chromatogram. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer derivatives.

1H NMR Spectroscopy with Chiral Solvating Agent

Objective: To induce chemical shift non-equivalence between the enantiomers of this compound using a chiral solvating agent.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Reagents:

  • This compound sample

  • (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (chiral solvating agent).[2]

  • Deuterated chloroform (CDCl3)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the dicarboxylic acid sample in 0.6 mL of CDCl3.

    • Acquire a standard 1H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol to the NMR tube.

  • NMR Acquisition: Acquire the 1H NMR spectrum of the mixture.

  • Analysis:

    • Identify the signals corresponding to the methine protons (CH-COOH) of the dicarboxylic acid.

    • The presence of two distinct signals or multiplets for these protons indicates successful chiral recognition.

    • Integrate the two separated signals. The enantiomeric excess is calculated from the integration values: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Polarimetry

Objective: To determine the enantiomeric excess of the sample by measuring its optical rotation.

Instrumentation:

  • Polarimeter

Reagents:

  • This compound sample

  • Acetone (spectroscopic grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the dicarboxylic acid sample and dissolve it in acetone in a 10 mL volumetric flask.

  • Measurement:

    • Fill a 1 dm polarimeter cell with the solution.

    • Measure the optical rotation (αobs) at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).

  • Calculation:

    • Calculate the specific rotation [α]D of the sample using the formula: [α]D = αobs / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length in dm.

    • Calculate the enantiomeric excess (optical purity) using the formula: ee (%) = ([α]D sample / [α]D pure enantiomer) * 100 (Note: The specific rotation of enantiomerically pure (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid is reported to be approximately -21° (c=1, acetone)).

Visualizations

G Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_result Result start Resolved this compound Sample prep_hplc Dissolve in Mobile Phase start->prep_hplc prep_gc Derivatize to Dimethyl Ester start->prep_gc prep_nmr Dissolve in CDCl3 start->prep_nmr prep_pol Dissolve in Solvent start->prep_pol hplc Chiral HPLC Analysis prep_hplc->hplc gc Chiral GC Analysis prep_gc->gc nmr 1H NMR with Chiral Solvating Agent prep_nmr->nmr polarimetry Polarimetry Measurement prep_pol->polarimetry data_hplc Integrate Peak Areas hplc->data_hplc data_gc Integrate Peak Areas gc->data_gc data_nmr Integrate Separated Signals nmr->data_nmr data_pol Calculate Specific Rotation polarimetry->data_pol ee_calc Calculate Enantiomeric Excess (%) data_hplc->ee_calc data_gc->ee_calc data_nmr->ee_calc data_pol->ee_calc

References

comparative study of catalytic activity using different isomers of cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of organic ligands plays a crucial role in the efficacy and selectivity of metal-based catalysts. This guide provides a comparative study of the catalytic activity influenced by different isomers of cyclohexanedicarboxylic acid. The spatial arrangement of the carboxylic acid groups in cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acid dictates the geometry of the resulting metal complexes and metal-organic frameworks (MOFs), thereby impacting their catalytic performance in various chemical transformations.

Data Presentation: Comparative Catalytic Performance

Catalyst Precursor IsomerCatalyst SystemReaction TypeSubstrateProductConversion (%)Selectivity (%)Reference
trans-1,4-Cyclohexanedicarboxylic AcidCo(II)-based MOFSeparationcis/trans-1,4-cyclohexanedicarboxylic acid mixturePure trans-1,4-cyclohexanedicarboxylic acidN/AHigh[1]
cis-1,2-Cyclohexanedicarboxylic AcidRhodium ComplexHydrogenationAromatic Ringscis-Cyclohexane derivativesHighHigh cis-selectivity
trans-1,2-Cyclohexanedicarboxylic AcidRu(OH)3/Al2O3Aerobic Oxidationtrans-1,2-CyclohexanediolAdipic AcidModerateLow[2]
1,3-Cyclohexanedicarboxylic AcidN/AHydrolysisDimethyl cyclohexanedicarboxylatesCyclohexanedicarboxylic acid monomethyl esterVaries with isomerN/A[3]
Aromatic Dicarboxylic Acids (precursors)5% Pd/CHydrogenationTerephthalic Acid1,4-Cyclohexanedicarboxylic Acid100100[4]
Aromatic Dicarboxylic Acids (precursors)5% Ru/CHydrogenationTerephthalic AcidOver-hydrogenation products100Low for diacid[4]

Experimental Protocols

Detailed methodologies for the synthesis of catalysts and representative catalytic reactions are crucial for reproducible research. The following protocols are based on procedures described in the scientific literature.

Protocol 1: Synthesis of a Co(II)-based Metal-Organic Framework with trans-1,4-Cyclohexanedicarboxylic Acid

This protocol is adapted from a study on dynamic MOFs for isomer separation.[1]

Materials:

  • Cobalt(II) salt (e.g., Cobalt(II) nitrate hexahydrate)

  • trans-1,4-Cyclohexanedicarboxylic acid

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Dissolve the Cobalt(II) salt and trans-1,4-cyclohexanedicarboxylic acid in the solvent in a molar ratio appropriate for the desired MOF structure.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with fresh solvent, and dried under vacuum.

Protocol 2: cis-Selective Hydrogenation of Aromatic Rings using a Rhodium Catalyst

This generalized protocol is based on the use of rhodium complexes for selective hydrogenation.[5]

Materials:

  • Rhodium precursor (e.g., [Rh(COD)Cl]₂)

  • Chiral ligand (derived from cis-1,2-cyclohexanedicarboxylic acid)

  • Aromatic substrate

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • In a glovebox, dissolve the rhodium precursor and the chiral ligand in the anhydrous solvent to form the catalyst solution.

  • Add the aromatic substrate to the catalyst solution.

  • Transfer the reaction mixture to a high-pressure reactor.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 atm).

  • Stir the reaction mixture at a specific temperature (e.g., room temperature to 80 °C) for the required time.

  • Monitor the reaction progress by techniques such as GC or TLC.

  • Upon completion, carefully depressurize the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Aerobic Oxidation of trans-1,2-Cyclohexanediol

This protocol is based on a study of adipic acid synthesis.[2]

Materials:

  • trans-1,2-Cyclohexanediol

  • Ru(OH)₃/Al₂O₃ catalyst

  • Aqueous basic solution (e.g., NaOH solution)

  • Oxygen or air

Procedure:

  • Charge a reactor with the trans-1,2-cyclohexanediol, the Ru(OH)₃/Al₂O₃ catalyst, and the aqueous basic solution.

  • Pressurize the reactor with oxygen or air to the desired pressure.

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) with vigorous stirring.

  • Maintain the reaction conditions for the desired duration.

  • After cooling and depressurizing the reactor, separate the catalyst by filtration.

  • Analyze the liquid phase by HPLC or other suitable methods to determine the conversion and product distribution.

Mandatory Visualization

Logical Relationship Diagram

logical_relationship Isomer Isomer Stereochemistry (cis vs. trans, 1,2- vs. 1,3- vs. 1,4-) Geometry Coordination Geometry Isomer->Geometry Pore Pore Size & Shape (MOFs) Geometry->Pore ActiveSite Active Site Accessibility Geometry->ActiveSite Activity Catalytic Activity (e.g., Conversion) Pore->Activity ActiveSite->Activity Selectivity Selectivity (e.g., Enantio-, Regio-, Diastereo-) ActiveSite->Selectivity

Caption: Influence of isomer stereochemistry on catalytic performance.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis Isomer Select Isomer (e.g., cis-1,2-CHDA) Synthesis Complexation / MOF Synthesis Isomer->Synthesis Precursor Metal Precursor (e.g., Rhodium salt) Precursor->Synthesis Reaction Catalytic Conversion Synthesis->Reaction Catalyst Reactants Substrate & Reagents Reactants->Reaction Product Product Isolation Reaction->Product Analysis Performance Analysis (Conversion, Selectivity) Product->Analysis

References

A Comparative Review of Trans-1,2-Cyclohexanedicarboxylic Acid Applications in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block, trans-1,2-cyclohexanedicarboxylic acid, demonstrates significant utility across various fields of chemical synthesis, from the development of high-performance polymers to the intricate preparation of pharmaceuticals. Its rigid, cyclic structure imparts unique properties to resulting materials and molecules, making it a valuable intermediate for researchers and drug development professionals.

This guide provides a comparative analysis of the key applications of this compound, offering a review of its performance against common alternatives, supported by available experimental data. Detailed methodologies for pivotal experiments are also presented to facilitate replication and further research.

High-Performance Polymer Synthesis

This compound serves as a crucial monomer in the synthesis of polyesters and polyamides. The incorporation of its cyclohexane ring into the polymer backbone enhances rigidity, leading to materials with improved thermal and mechanical properties compared to those synthesized with linear dicarboxylic acids like adipic acid.

While direct comparative data for polymers synthesized with this compound is limited in readily available literature, studies on the isomeric trans-1,4-cyclohexanedicarboxylic acid provide a strong basis for performance comparison. The rigid cyclic structure is the primary contributor to the enhanced properties, a feature shared by both isomers.

Table 1: Comparison of Polymer Properties with Different Dicarboxylic Acid Monomers

PropertyPolyester with Cyclohexanedicarboxylic Acid (trans-1,4 isomer)Polyester with Adipic Acid (Aliphatic)Polyamide with Cyclohexanedicarboxylic Acid (General)Polyamide with Adipic Acid (Nylon 6,6)
Glass Transition Temperature (Tg) HigherLowerHigherLower
Melting Temperature (Tm) HigherLowerHigherLower
Mechanical Strength EnhancedStandardEnhancedStandard
Thermal Stability ImprovedStandardImprovedStandard
Chemical Resistance ImprovedStandardImprovedStandard

Note: Data for cyclohexanedicarboxylic acid-based polymers are primarily based on the properties imparted by the trans-1,4 isomer, which are expected to be similar to those from the trans-1,2 isomer due to the presence of the rigid cyclohexane ring.

This protocol describes a general procedure for the synthesis of a polyester using this compound and a diol (e.g., ethylene glycol).

  • Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with equimolar amounts of this compound and the selected diol. A catalyst, such as antimony trioxide or titanium tetrabutoxide, is added (typically 0.05-0.1% by weight of the diacid).

  • Esterification: The mixture is heated to a temperature of 180-220°C under a slow stream of nitrogen. The reaction is continued until the theoretical amount of water is collected in the condenser, which typically takes 2-4 hours.

  • Polycondensation: The temperature is then gradually raised to 250-280°C, and a vacuum (typically below 1 mmHg) is applied. This stage facilitates the removal of excess diol and increases the molecular weight of the polymer. The reaction is monitored by measuring the torque of the stirrer and is considered complete when the desired viscosity is reached.

  • Product Recovery: The molten polymer is extruded from the reactor under nitrogen pressure, cooled, and pelletized for further analysis.

G cluster_synthesis Polyester Synthesis Workflow charge Charge Reactor: - this compound - Diol - Catalyst esterification Esterification (180-220°C, N2) charge->esterification Heat polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum recovery Product Recovery: - Extrusion - Cooling - Pelletization polycondensation->recovery

Polyester synthesis workflow.

Pharmaceutical Intermediate: Synthesis of Lurasidone

The optically active form, (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid, is a key starting material in the industrial synthesis of Lurasidone, an atypical antipsychotic medication.[1] The specific stereochemistry of this intermediate is crucial for the final drug's efficacy.

The synthesis of this key intermediate involves a multi-step process, often starting from the resolution of the racemic mixture of this compound.

This protocol is adapted from a patented industrial process.[1]

  • Preparation of Racemic Mixture: Racemic this compound is prepared by the hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid using a Raney nickel catalyst in methanol.

  • Chiral Resolution: The racemic mixture is resolved using (R)-1-phenylethylamine as the resolving agent in a mixture of methanol and isopropanol. The mixture is stirred at 30-40°C for 2-3 hours to form the diastereomeric salt.

  • Isolation of Diastereomeric Salt: The less soluble diastereomeric salt of (1R,2R)-1,2-cyclohexanedicarboxylic acid and (R)-1-phenylethylamine precipitates and is isolated by filtration.

  • Purification of Salt: The crude salt is recrystallized from a mixture of methanol and isopropanol at 65-70°C to improve purity.

  • Liberation of the Free Acid: The purified salt is dissolved in a dilute hydrochloric acid solution (approximately 2N).

  • Extraction: The aqueous solution is extracted with ethyl acetate.

  • Isolation of Final Product: The organic phase is dried, and the solvent is removed under reduced pressure. The resulting solid is washed with cyclohexane and dried to yield (1R,2R)-1,2-cyclohexanedicarboxylic acid with a purity of over 99% by HPLC.[1]

G cluster_lurasidone_intermediate Synthesis of (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid racemic Racemic this compound resolution Chiral Resolution with (R)-1-phenylethylamine racemic->resolution salt_isolation Isolate Diastereomeric Salt resolution->salt_isolation purification Recrystallize Salt salt_isolation->purification acid_liberation Liberate Free Acid (HCl treatment) purification->acid_liberation extraction Extract with Ethyl Acetate acid_liberation->extraction final_product (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid extraction->final_product

Lurasidone intermediate synthesis.

Chiral Resolution Agent

This compound is also employed as a resolving agent for racemic mixtures of chiral amines. By forming diastereomeric salts with differing solubilities, it allows for the separation of enantiomers.

A study on the resolution of racemic this compound itself using (S)-phenylethylamine demonstrated that the desired trans-(1S,2S)-cyclohexanedicarboxylic acid could be obtained with an enantiomeric excess (e.e.) of 97%.[2][3] This high efficiency underscores its utility in preparing enantiomerically pure compounds.

Table 2: Efficiency of Chiral Resolution

Resolving AgentTarget EnantiomerMolar Ratio (Resolving Agent:Diacid)Achieved Enantiomeric Excess (e.e.)
(S)-phenylethylaminetrans-(1S,2S)-cyclohexanedicarboxylic acid< 3:197%[2][3]

This protocol outlines a general procedure for the use of this compound as a chiral resolving agent for a racemic amine.

  • Salt Formation: A solution of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or a mixture) is treated with a sub-stoichiometric amount (typically 0.5 equivalents) of this compound.

  • Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: The crystallized salt is collected by filtration and washed with a small amount of the cold solvent.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to neutralize the carboxylic acid and liberate the free amine.

  • Extraction and Purification: The liberated amine is extracted with an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically enriched amine. The enantiomeric excess is determined using chiral HPLC or NMR spectroscopy.

G cluster_resolution Chiral Resolution Workflow racemic_amine Racemic Amine add_resolving_agent Add this compound racemic_amine->add_resolving_agent crystallization Crystallization of Diastereomeric Salt add_resolving_agent->crystallization isolation Isolate Less Soluble Salt crystallization->isolation liberation Liberate Free Amine (Base treatment) isolation->liberation purification Extract and Purify Enriched Enantiomer liberation->purification

Chiral resolution workflow.

References

Safety Operating Guide

Personal protective equipment for handling trans-1,2-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, operational procedures, and disposal plans for handling trans-1,2-Cyclohexanedicarboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands after removal. For prolonged contact, consider thicker gloves.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. Ensure it is fully buttoned.
Respiratory Protection Dust Mask (N95 or equivalent)Recommended when handling the powder form to avoid inhalation of dust particles.[2] Use in a well-ventilated area or under a chemical fume hood.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial to prevent accidents and exposure.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Procedural Steps for Handling:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Perform weighing and transfer operations over a contained surface, such as a weigh boat or a tray, to catch any spills.

    • Avoid creating dust. Use a spatula for transferring the solid.

  • In Case of a Spill:

    • For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[3]

    • Clean the spill area with a damp cloth.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking, and at the end of the workday.[3]

    • Do not consume food or drink in the laboratory.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound is generally not classified as a hazardous waste. However, it is the responsibility of the waste generator to make a final determination based on local regulations.[2][7]

2. Disposal of Unused Chemical:

  • Collect the solid waste in a clearly labeled, sealed, and non-leaking container.[7]

  • Dispose of the chemical waste through a licensed disposal company.[3]

  • One disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

3. Disposal of Contaminated Materials:

  • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated, labeled waste container for solid chemical waste.

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label on the empty container before placing it in the regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound A 1. Preparation - Review SDS - Inspect PPE - Ensure engineering controls are functional B 2. Handling - Work in well-ventilated area - Wear appropriate PPE - Avoid dust generation A->B C 3. Procedure - Weigh and transfer carefully - Use secondary containment B->C F Emergency Event B->F If spill or exposure occurs D 4. Post-Handling - Clean work area - Wash hands thoroughly C->D E 5. Waste Disposal - Segregate waste - Label containers clearly - Dispose via licensed contractor D->E G Spill Response - Evacuate if necessary - Use spill kit - Clean and decontaminate F->G Spill H Exposure Response - Administer First Aid - Seek medical attention F->H Exposure G->E H->A Review procedures after incident

Safe handling workflow diagram.

References

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Retrosynthesis Analysis

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trans-1,2-Cyclohexanedicarboxylic acid
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trans-1,2-Cyclohexanedicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.